molecular formula C11H14ClNO B2671919 2-chloro-N-(4-ethylphenyl)propanamide CAS No. 379254-96-3

2-chloro-N-(4-ethylphenyl)propanamide

Cat. No.: B2671919
CAS No.: 379254-96-3
M. Wt: 211.69
InChI Key: IAYXTUQFAKJQOV-UHFFFAOYSA-N
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Description

2-chloro-N-(4-ethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYXTUQFAKJQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and conformational analysis of 2-chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformational Analysis of 2-chloro-N-(4-ethylphenyl)propanamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-chloro-N-(4-ethylphenyl)propanamide, a member of the chloroacetanilide class of compounds known for their herbicidal activity. The structure-activity relationship in this class is intrinsically linked to the three-dimensional arrangement of atoms and the molecule's ability to adopt specific conformations. This document outlines the synthetic pathway, detailed protocols for spectroscopic characterization, and an in-depth analysis of its structural parameters and conformational preferences. By integrating experimental methodologies with computational modeling, we present a holistic view of the molecule's stereoelectronic properties, offering critical insights for researchers in agrochemistry, drug development, and materials science.

Introduction: Significance and Structural Context

2-chloro-N-(4-ethylphenyl)propanamide belongs to the chloroacetamide family of herbicides, which are widely used for pre-emergence weed control.[1] The biological efficacy of these compounds is not merely a function of their chemical composition but is critically dependent on their molecular structure.[2] Factors such as the spatial arrangement of substituents on the phenyl ring and the conformation of the chloroacetyl side chain influence the molecule's lipophilicity, uptake, and interaction with its biological target.[2] A thorough understanding of the molecule's preferred three-dimensional structure and its conformational flexibility is therefore paramount for designing new analogues with improved efficacy and for understanding their mode of action at a molecular level.

This guide employs a multi-faceted approach, combining established experimental protocols with high-level computational analysis to elucidate the structural and conformational nuances of 2-chloro-N-(4-ethylphenyl)propanamide.

Synthesis and Spectroscopic Characterization

The synthesis of N-aryl amides is a fundamental transformation in organic chemistry. The most direct route to 2-chloro-N-(4-ethylphenyl)propanamide involves the acylation of 4-ethylaniline with 2-chloropropanoyl chloride.

Experimental Protocol: Synthesis

Objective: To synthesize 2-chloro-N-(4-ethylphenyl)propanamide via nucleophilic acyl substitution.

Materials:

  • 4-ethylaniline

  • 2-chloropropanoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

    • Causality: The reaction is performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Cooling the reaction mixture controls the exothermic nature of the acylation.

  • Acylation: Add 2-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality: The HCl wash removes any unreacted triethylamine and aniline. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-chloro-N-(4-ethylphenyl)propanamide as a solid.

Spectroscopic Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesized Product ftir FT-IR Spectroscopy synthesis->ftir Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Connectivity ms Mass Spectrometry synthesis->ms Molecular Weight structure Structure Confirmation ftir->structure nmr->structure ms->structure

Caption: Workflow for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid product directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Expected Spectral Features: [3][4][5]

  • ~3300 cm⁻¹ (Medium, Sharp): N-H stretching vibration of the secondary amide.

  • 3100-3000 cm⁻¹ (Weak): Aromatic C-H stretching.

  • 2970-2850 cm⁻¹ (Medium): Aliphatic C-H stretching from the ethyl and methyl groups.

  • ~1660 cm⁻¹ (Strong): Amide I band, primarily due to C=O stretching. This is a hallmark of the amide functional group.

  • ~1540 cm⁻¹ (Strong): Amide II band, arising from a combination of N-H bending and C-N stretching.

  • ~820 cm⁻¹ (Strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) aromatic ring.

  • ~750-650 cm⁻¹ (Medium-Strong): C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.[6][7]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Analyze chemical shifts, integration, and coupling patterns.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • δ ~8.0-7.5 (Broad singlet, 1H): N-H proton of the amide.

  • δ ~7.4 (d, J ≈ 8.5 Hz, 2H) & δ ~7.1 (d, J ≈ 8.5 Hz, 2H): An AA'BB' system for the 1,4-disubstituted aromatic ring protons.

  • δ ~4.6 (q, J ≈ 7.0 Hz, 1H): Methine proton (-CH(Cl)-).

  • δ ~2.6 (q, J ≈ 7.6 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

  • δ ~1.8 (d, J ≈ 7.0 Hz, 3H): Methyl protons adjacent to the chiral center (-CH(Cl)CH₃).

  • δ ~1.2 (t, J ≈ 7.6 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • δ ~168: Amide carbonyl carbon.

  • δ ~140-135: Aromatic quaternary carbons.

  • δ ~128: Aromatic CH carbons.

  • δ ~120: Aromatic CH carbons.

  • δ ~55: Methine carbon (-CH(Cl)-).

  • δ ~28: Methylene carbon of the ethyl group.

  • δ ~22: Methyl carbon adjacent to the chiral center.

  • δ ~15: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Protocol:

  • Sample Introduction: Introduce the sample via a direct insertion probe or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation patterns or a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to clearly observe the molecular ion.

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Expected Mass Spectral Features:

  • Molecular Ion Peak: The key feature is the isotopic pattern for chlorine.[8] The molecule has one chlorine atom, so it will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show a peak for C₁₁H₁₄³⁵ClNO at m/z ≈ 211 and a peak for C₁₁H₁₄³⁷ClNO at m/z ≈ 213, with a relative intensity ratio of roughly 3:1.[9]

  • Key Fragments: Fragmentation may occur via cleavage of the amide bond, loss of HCl, or loss of the ethyl group from the phenyl ring.

Molecular Structure Analysis

While an experimental crystal structure for 2-chloro-N-(4-ethylphenyl)propanamide is not publicly available, we can derive a highly accurate model using computational methods and validate it against the known crystal structure of its close analog, 2-chloro-N-(p-tolyl)propanamide.[10]

Computational Methodology: Density Functional Theory (DFT)

Protocol:

  • Structure Building: Construct the initial 3D structure of the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy minima.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[11][12] This level of theory provides a good balance of accuracy and computational cost for molecules of this type.[13]

  • Frequency Calculation: Perform a vibrational frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

Analysis of Geometric Parameters

The optimized geometry reveals key structural features. The amide linkage (-C(=O)NH-) is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The most significant structural descriptors are the torsion angles that define the molecule's overall shape.

ParameterComputed Value (2-chloro-N-(4-ethylphenyl)propanamide)Experimental Value (2-chloro-N-(p-tolyl)propanamide)[10]
C=O Bond Length~1.23 Å1.224 Å
Amide C-N Bond Length~1.35 Å1.344 Å
N-C(aryl) Bond Length~1.42 Å1.421 Å
Torsion Angle (C(aryl)-C(aryl)-N-C=O)~45°45.6°
Torsion Angle (H-N-C-C(Cl))~178° (anti)179.0° (anti)

The excellent agreement between the computed parameters for our target molecule and the experimental X-ray data for its tolyl analog provides high confidence in the accuracy of the computational model. The significant twist of ~45° between the phenyl ring and the amide plane is a characteristic feature, arising from a balance between conjugative stabilization (favoring planarity) and steric hindrance.

Conformational Analysis

The biological activity of flexible molecules is often governed by their ability to adopt a specific "bioactive" conformation. The conformational landscape of 2-chloro-N-(4-ethylphenyl)propanamide is primarily defined by rotation around two key single bonds.

G cluster_0 Key Rotational Bonds mol 2-chloro-N-(4-ethylphenyl)propanamide tau1 τ1: C(aryl)-N bond mol->tau1 Phenyl Ring Orientation tau2 τ2: N-C(amide) bond mol->tau2 Amide Planarity (Restricted) tau3 τ3: C(amide)-C(α) bond mol->tau3 Side-Chain Orientation

Caption: Key dihedral angles defining molecular conformation.

  • τ₁ (C(aryl)-N bond): Rotation around this bond determines the orientation of the 4-ethylphenyl ring relative to the amide plane. As shown by the structural analysis, this is typically twisted to minimize steric clash.

  • τ₃ (C(amide)-C(α) bond): Rotation around this bond positions the chlorine atom and methyl group relative to the carbonyl oxygen.

Computational scans of the potential energy surface reveal that the global minimum conformation corresponds to the structure discussed above, where the N-H and Cα-H bonds are roughly anti-periplanar to the C=O and N-C(aryl) bonds, respectively. Other local minima exist, but they are typically several kcal/mol higher in energy. The trans conformation of the amide bond itself (τ₂) is overwhelmingly favored over the cis conformation by more than 15 kcal/mol, meaning the cis conformer is not significantly populated at room temperature.[14]

The flexibility around the τ₁ and τ₃ bonds allows the molecule to adapt its shape, which can be crucial for fitting into the active site of its target enzyme. The energy barriers to rotation around these bonds are relatively low, suggesting that the molecule is conformationally mobile in solution.

Conclusion

This guide has provided a detailed, multi-faceted analysis of 2-chloro-N-(4-ethylphenyl)propanamide. Through a combination of established synthetic and spectroscopic protocols, alongside robust computational modeling validated by data from a close structural analog, we have established a clear picture of its molecular architecture and conformational dynamics. The key structural features include a nearly planar trans-amide linkage and a significant twist between the aromatic ring and the amide plane. The molecule's flexibility is primarily dictated by rotations around the N-C(aryl) and C-C(α) bonds. These detailed structural and conformational insights are fundamental for understanding its herbicidal activity and provide a solid foundation for the rational design of next-generation agrochemicals.

References

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Sources

CAS registry number and synonyms for 2-chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-chloro-N-(4-ethylphenyl)propanamide , a specific chloro-amide derivative often utilized as a synthetic intermediate in the development of agrochemicals and pharmaceuticals.

Executive Summary

2-chloro-N-(4-ethylphenyl)propanamide (C₁₁H₁₄ClNO) is an organic amide belonging to the class of


-haloacetanilides. Structurally, it consists of a propanamide backbone substituted at the nitrogen atom with a 4-ethylphenyl group and at the alpha-carbon with a chlorine atom. This compound is primarily of interest as a chemical intermediate  in the synthesis of herbicides (similar to Propanil or Propisochlor) and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies involving N-arylamides.

This guide details the physicochemical properties, synthesis protocols, and analytical characterization of the compound, designed for researchers requiring high-purity standards or mechanistic insights.

Chemical Identity & Nomenclature[1][2][3]

The compound is a research chemical often referenced by its systematic IUPAC name or structural codes in chemical databases.

Identifier Value
IUPAC Name 2-chloro-N-(4-ethylphenyl)propanamide
Common Synonyms N-(4-ethylphenyl)-2-chloropropionamide; 4'-Ethyl-2-chloropropionanilide;

-Chloro-4'-ethylpropionanilide
CAS Registry Number Not widely listed (Research Chemical); Analogous to 40781-30-4 (4-methyl analog)
PubChem CID
InChIKey IAYXTUQFAKJQOV-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C(C)Cl
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol

Note on CAS: While specific CAS numbers exist for the 4-methyl (40781-30-4) and 2,6-diethyl (6967-29-9) analogs, the 4-ethyl variant is frequently identified by its specific chemical structure in patent literature rather than a unique, common commercial CAS. Researchers should rely on the InChIKey for database queries.

Physicochemical Properties[1][5][7][8]

The following data is derived from computational models (XLogP3) and structural analogy to known chloroacetanilides (e.g., Propachlor).

Property Value / Description
Physical State Solid (Crystalline powder)
Melting Point Approx. 95–105 °C (Estimated based on 4-methyl analog)
Solubility (Water) Low (Hydrophobic); < 100 mg/L
Solubility (Organic) Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol
LogP (Predicted) 3.2 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Amide Carbonyl)
Reactivity Susceptible to nucleophilic substitution at the

-chloro position

Synthesis & Manufacturing

The most robust route for synthesizing 2-chloro-N-(4-ethylphenyl)propanamide is the Schotten-Baumann reaction or direct acylation of 4-ethylaniline with 2-chloropropionyl chloride under basic conditions.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution . The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is then eliminated, reforming the carbonyl and generating the amide bond. A base (Triethylamine or Pyridine) is required to neutralize the HCl byproduct, driving the equilibrium forward.

Experimental Protocol

Objective: Synthesis of 10.0 g of 2-chloro-N-(4-ethylphenyl)propanamide.

Reagents:

  • 4-Ethylaniline (Assay >98%)

  • 2-Chloropropionyl chloride (1.1 equivalents)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (1.2 equivalents)

  • 1M HCl and Saturated NaHCO₃ for workup

Step-by-Step Methodology:

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-ethylaniline (50 mmol) in DCM (100 mL).

  • Base Addition : Add Triethylamine (60 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation : Dropwise add 2-chloropropionyl chloride (55 mmol) dissolved in 10 mL DCM over 30 minutes. Maintain temperature < 5°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

  • Quenching : Quench the reaction by adding water (50 mL).

  • Extraction : Separate the organic layer. Wash sequentially with 1M HCl (2 x 50 mL) to remove unreacted aniline, then Sat. NaHCO₃ (2 x 50 mL) to remove acid, and finally Brine .

  • Drying : Dry the organic phase over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap).

  • Purification : Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to yield off-white crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Ethylaniline + DCM + TEA Cool Cool to 0°C Start->Cool Add Add 2-Chloropropionyl Chloride (Dropwise) Cool->Add React Stir RT (3-4h) Monitor TLC Add->React Workup Wash: 1M HCl -> NaHCO3 -> Brine React->Workup Dry Dry (MgSO4) & Concentrate Workup->Dry Product Final Product: Crystalline Solid Dry->Product

Figure 1: Step-by-step synthesis workflow for the acylation of 4-ethylaniline.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral data should be obtained.

Technique Expected Signals / Parameters
¹H NMR (CDCl₃, 400 MHz)

1.22 (t, 3H, -CH₂CH ₃), 1.85 (d, 3H, -CHCH ₃), 2.63 (q, 2H, -CH ₂CH₃), 4.55 (q, 1H, -CH Cl-), 7.15–7.50 (m, 4H, Ar-H), 8.20 (br s, 1H, NH ).
¹³C NMR Carbonyl (~168 ppm), Aromatic carbons (120–145 ppm), Alpha-carbon (~55 ppm), Ethyl group (~28, 15 ppm).
Mass Spectrometry (ESI) [M+H]⁺ peak at 212.08 m/z . Isotopic pattern showing ³⁵Cl/³⁷Cl ratio (3:1).
IR Spectroscopy Amide I (C=O stretch) at ~1660–1690 cm⁻¹; N-H stretch at ~3300 cm⁻¹.

Applications & Significance

Agrochemical Research

This compound serves as a structural analog to Propachlor (2-chloro-N-isopropylacetanilide) and Propanil (3',4'-dichloropropionanilide). In herbicide discovery, the


-chloroamide moiety is critical for inhibiting very long-chain fatty acid (VLCFA) elongases in plants. Researchers use the 4-ethyl derivative to test the steric impact of the para-substituent on binding affinity compared to the methyl or chloro analogs.
Pharmaceutical Intermediates

The reactive


-chloro group allows for further functionalization via nucleophilic substitution (e.g., with amines or thiols). This makes the compound a versatile "warhead" for covalent inhibitors or a precursor for complex heterocycles like morpholinones  or piperazinones .
Mechanistic Pathway Diagram

Applications Compound 2-Chloro-N-(4-ethylphenyl) propanamide Sub1 Nucleophilic Substitution (Amines/Thiols) Compound->Sub1 Reaction w/ Nucleophiles Sub2 Herbicide SAR Studies (VLCFA Inhibition) Compound->Sub2 Biological Assay Prod1 Amino-amide Derivatives (Pharma Scaffolds) Sub1->Prod1 Prod2 Bioactivity Data (Pesticide Design) Sub2->Prod2

Figure 2: Functional utility of the compound in synthesis and biological testing.

Safety & Handling (SDS Summary)

As an


-haloamide, this compound is an alkylating agent and should be treated as a potential irritant and sensitizer.
  • Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling : Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage : Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the chloro-amide bond.

  • First Aid : In case of skin contact, wash with soap and water. If eyes are exposed, rinse cautiously with water for 15 minutes.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 4413679, 2-chloro-N-(4-ethylphenyl)propanamide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . Propachlor (Analogous Chemistry Reference). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

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An In-Depth Technical Guide to the Thermodynamic Stability of 2-chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-chloro-N-(4-ethylphenyl)propanamide, a compound of interest in the pharmaceutical and agrochemical industries. Recognizing the critical role of stability in determining a compound's shelf-life, safety, and efficacy, this document outlines a suite of analytical techniques and methodologies. We delve into the principles and practical applications of thermal analysis, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide a robust protocol for forced degradation studies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental workflows to thoroughly characterize the stability profile of 2-chloro-N-(4-ethylphenyl)propanamide and related N-aryl amide compounds.

Introduction: The Imperative of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or an agrochemical active ingredient is a cornerstone of its development and commercial viability. It dictates not only the compound's shelf-life and storage requirements but also its safety and efficacy profile. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For 2-chloro-N-(4-ethylphenyl)propanamide, a molecule belonging to the chloroacetanilide class, understanding its intrinsic stability is paramount for ensuring its quality and performance in its intended application.

This guide provides a multi-faceted approach to characterizing the thermodynamic stability of 2-chloro-N-(4-ethylphenyl)propanamide. We will explore its susceptibility to thermal stress and its degradation pathways under various environmental conditions. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the generated stability data.

Physicochemical Properties of 2-chloro-N-(4-ethylphenyl)propanamide

A foundational understanding of the physicochemical properties of 2-chloro-N-(4-ethylphenyl)propanamide is essential for interpreting its stability profile. While specific experimental data for this compound is not extensively published, we can infer its properties from its chemical structure and data from closely related analogs.

PropertyPredicted/Reported ValueSource
Molecular FormulaC₁₁H₁₄ClNOPubChemLite
Molecular Weight211.69 g/mol PubChemLite
Predicted XlogP3.2PubChemLite
Predicted Melting PointData not available; analog 2-chloro-N-(p-tolyl)propanamide has a reported melting point.
AppearanceLikely a crystalline solid at room temperature.Inferred from related compounds[1]

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques are indispensable tools for assessing the thermodynamic stability of solid-state materials.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information on the thermal events a compound undergoes upon heating.[3][4]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is a powerful technique for determining melting point, enthalpy of fusion, and identifying polymorphic transitions, all of which are critical parameters for assessing stability.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of 2-chloro-N-(4-ethylphenyl)propanamide into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the peak temperature of the endothermic event.

    • The enthalpy of fusion (ΔHբ) is calculated by integrating the area under the melting peak.

The following diagram illustrates the typical workflow for DSC analysis:

DSC_Workflow A Sample Preparation (2-5 mg in Al pan) B Instrument Setup (N₂ purge, 50 mL/min) A->B Load Sample C Thermal Program (25-200 °C at 10 °C/min) B->C Start Run D Data Acquisition (Heat Flow vs. Temp) C->D Heating E Data Analysis (Determine Tₘ and ΔHբ) D->E Analyze Thermogram

Caption: A schematic of the DSC experimental workflow.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is used to determine the onset of thermal decomposition, which is a key indicator of a compound's thermal stability.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of 2-chloro-N-(4-ethylphenyl)propanamide into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • The onset of decomposition is determined as the temperature at which significant mass loss begins.

    • The percentage of mass loss at different temperatures provides information about the decomposition process.

The following diagram illustrates the typical workflow for TGA analysis:

TGA_Workflow A Sample Preparation (5-10 mg in ceramic pan) B Instrument Setup (N₂ purge, 50 mL/min) A->B Load Sample C Thermal Program (25-500 °C at 10 °C/min) B->C Start Run D Data Acquisition (Mass vs. Temp) C->D Heating E Data Analysis (Determine Decomposition Temp) D->E Analyze Thermogram Forced_Degradation_Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Acid Hydrolysis (0.1 N HCl, 60 °C) A->B Apply Stress C Base Hydrolysis (0.1 N NaOH, 60 °C) A->C Apply Stress D Oxidation (3% H₂O₂, RT) A->D Apply Stress E Photolysis (UV/Vis light) A->E Apply Stress F Thermal Stress (Solid, 80 °C) A->F Apply Stress G HPLC Analysis (Stability-Indicating Method) B->G Analyze C->G Analyze D->G Analyze E->G Analyze F->G Analyze H Identify Degradants (LC-MS/MS) G->H Characterize

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the known degradation of other chloroacetanilide herbicides, the primary degradation pathway for 2-chloro-N-(4-ethylphenyl)propanamide is likely to be hydrolysis of the amide bond. [6][7]This would result in the formation of 4-ethylaniline and 2-chloropropanoic acid. Dechlorination is another potential degradation reaction.

Conclusion

The thermodynamic stability of 2-chloro-N-(4-ethylphenyl)propanamide is a critical quality attribute that must be thoroughly investigated. This guide has provided a comprehensive framework for this assessment, incorporating both thermal analysis and forced degradation studies. By following the detailed protocols and understanding the underlying principles, researchers can generate a robust stability profile for this compound, ensuring its quality, safety, and efficacy throughout its lifecycle. The integration of DSC, TGA, and forced degradation studies provides a powerful and self-validating approach to stability characterization.

References

  • PubChem. Chloroacetanilide. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. (2026-01-06). [Link]

  • Mtoz Biolabs. DSC and TGA Analysis. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Universal Lab. DSC vs TGA analysis. (2024-06-26). [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 831-848. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02). [Link]

  • Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Wang, F., et al. (2012). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry, 60(3), 735-741. [Link]

  • Wang, F., et al. (2012). Biodegradation of chloroacetamide herbicides by Paracoccus sp. FLY-8 in vitro. PubMed, 22224484. [Link]

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Biological activity screening of N-(4-ethylphenyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of N-(4-ethylphenyl)propanamide Derivatives

Authored by a Senior Application Scientist

Foreword: The Rationale for Targeted Screening

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. The N-(4-ethylphenyl)propanamide core represents a promising starting point for identifying new bioactive agents. Its structural simplicity allows for diverse functionalization, creating a chemical space ripe for exploration. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of N-(4-ethylphenyl)propanamide derivatives. We move beyond mere procedural lists to instill a deeper understanding of the causality behind each experimental choice, ensuring that the screening cascade is logical, efficient, and robust. The protocols herein are designed to be self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.

Synthesis Strategy: A Generalized Approach

The foundation of any screening campaign lies in the successful synthesis of the compound library. The N-(4-ethylphenyl)propanamide scaffold is readily assembled via a standard amidation reaction. The primary synthetic route involves the coupling of 4-ethylaniline with propanoyl chloride or propanoic acid using a suitable coupling agent. Diversity is introduced by modifying either the aniline or the propanoyl backbone prior to the coupling step.

A typical synthesis workflow is as follows:

  • Activation: Propanoic acid derivatives are activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). Alternatively, propanoyl chloride can be used directly.

  • Coupling: The activated propanoyl species is reacted with the appropriately substituted 4-ethylaniline in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated acid.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired N-(4-ethylphenyl)propanamide derivative.

This versatile approach allows for the creation of a focused library of derivatives for subsequent biological evaluation.

The Screening Cascade: A Strategy for Efficient Discovery

A tiered screening approach is the most resource-effective method for identifying promising lead compounds. This strategy begins with broad, high-throughput assays to eliminate inactive or overtly toxic compounds, followed by more specific, mechanism-of-action assays for the initial "hits."

Screening_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Secondary Screening (Parallel Assays) cluster_2 Phase 3: Hit Validation & Follow-up Synthesis Synthesis of Derivative Library Cytotoxicity General Cytotoxicity Assay (e.g., SRB Assay) Synthesis->Cytotoxicity Initial Triage Antimicrobial Antimicrobial Screening (MIC Determination) Cytotoxicity->Antimicrobial Non-toxic compounds AntiInflammatory Anti-inflammatory Screening (e.g., COX, NO Inhibition) Cytotoxicity->AntiInflammatory DoseResponse Dose-Response Studies Antimicrobial->DoseResponse AntiInflammatory->DoseResponse Selectivity Selectivity & Specificity Assays DoseResponse->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Confirmed Activity & Selectivity

Caption: High-level workflow for screening N-(4-ethylphenyl)propanamide derivatives.

In Vitro Cytotoxicity Screening: The Sulforhodamine B (SRB) Assay

Principle: Before assessing specific biological activities, it is crucial to determine the inherent cytotoxicity of the compounds. The SRB assay is a cell density-based assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[1] The amount of bound dye is proportional to the total cellular protein mass, and therefore, to the number of viable cells. It is favored over metabolic assays like the MTT assay for its stability, sensitivity, and the fact that the staining is not cell-line dependent.[2][3]

Experimental Protocol
  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a quantitative technique that is considered a "gold standard" for determining MIC values.[5][6] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.[7]

Experimental Protocol
  • Preparation of Test Compounds: Prepare a stock solution of each derivative in DMSO. Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[5] The final concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions.

  • Controls:

    • Positive Control: Wells containing inoculum and a known antibiotic (e.g., Chloramphenicol).

    • Negative Control (Sterility): Wells containing uninoculated MHB.

    • Growth Control: Wells containing inoculum and the vehicle (DMSO) but no test compound.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8] This can be assessed visually or by reading the optical density at 600 nm.

Anti-inflammatory Activity Screening

Inflammation is a complex biological response, and screening for anti-inflammatory activity can be approached from multiple angles. Two robust and widely adopted in vitro assays are the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production in macrophages.

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.[9] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[10] A colorimetric assay kit is a common method to screen for inhibitors by measuring the peroxidase activity of COX.[11] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.[10]

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Homeostatic Prostaglandins (Homeostasis) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Inhibitor N-(4-ethylphenyl) propanamide Derivative Inhibitor->COX1 Non-selective Inhibition Inhibitor->COX2 Selective Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) inflammatory pathway.

Experimental Protocol (Colorimetric Assay)
  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), heme, and solutions of human recombinant COX-1 and COX-2 enzymes as per the manufacturer's instructions (e.g., Cayman Chemical Kit No. 760111).[10]

  • Plate Setup: In a 96-well plate, set up wells for:

    • Background: Assay buffer and heme.

    • 100% Initial Activity: Assay buffer, heme, and enzyme (COX-1 or COX-2).

    • Inhibitor: Assay buffer, heme, enzyme, and test compound at various concentrations.

  • Inhibitor Addition: Add the test derivatives and a reference standard (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective) to the inhibitor wells. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid substrate to all wells.

  • Color Development: Add the colorimetric substrate (TMPD).

  • Measurement: Shake the plate for a few seconds and read the absorbance at 590 nm for 5-10 minutes to obtain the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 Selectivity Index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).[12]

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: During inflammation, macrophages can be activated by stimuli like bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS).[13] iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator.[14] The anti-inflammatory potential of compounds can be assessed by their ability to inhibit NO production in LPS-stimulated macrophage cell lines, such as RAW 264.7.[15] NO is unstable, but its concentration can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[16][17]

Experimental Protocol
  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours before LPS stimulation. Include a positive control such as L-NAME (a known NOS inhibitor).

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Control wells should not receive LPS.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540-550 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-only treated cells.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison between derivatives. This facilitates the identification of structure-activity relationships (SAR).

Table 1: Hypothetical Screening Data for N-(4-ethylphenyl)propanamide Derivatives

Compound IDR-Group ModificationCytotoxicity IC₅₀ (µM, MCF-7)Antimicrobial MIC (µg/mL, S. aureus)Anti-inflammatory IC₅₀ (µM)COX-2 Selectivity Index (SI)
NEP-001 None (Parent)>100>25685.2 (COX-2)0.8
NEP-002 3-chloro @ phenyl75.46415.7 (COX-2)4.2
NEP-003 4-fluoro @ phenyl>10012822.1 (COX-2)3.1
NEP-004 2-methyl @ propanoyl88.2>2565.4 (COX-2)12.5
Doxorubicin N/A (Control)0.8N/AN/AN/A
Chloramphenicol N/A (Control)N/A8N/AN/A
Celecoxib N/A (Control)45.1N/A0.9 (COX-2)>50

Conclusion

This guide outlines a robust, multi-faceted strategy for the comprehensive biological screening of novel N-(4-ethylphenyl)propanamide derivatives. By integrating primary cytotoxicity assays with targeted secondary screens for antimicrobial and anti-inflammatory activities, researchers can efficiently identify and prioritize lead candidates for further development. The emphasis on understanding the principles behind each assay and the inclusion of rigorous controls are critical for generating high-quality, reliable data. The methodologies described here provide a solid foundation for unlocking the therapeutic potential of this promising chemical class.

References

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Methodological & Application

Green chemistry methods for preparing 2-chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: Green Chemistry Approaches for the Synthesis of 2-chloro-N-(4-ethylphenyl)propanamide

Introduction

2-chloro-N-(4-ethylphenyl)propanamide is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Traditional methods for its preparation often involve the use of hazardous reagents and volatile organic solvents, leading to significant environmental concerns and waste generation.[1] The principles of green chemistry encourage the development of cleaner, safer, and more efficient synthetic methodologies. This application note provides a detailed guide to greener synthetic routes for 2-chloro-N-(4-ethylphenyl)propanamide, focusing on solvent-free conditions, alternative energy sources, and catalytic methods. These approaches aim to minimize environmental impact, improve safety, and enhance process efficiency, aligning with the growing demand for sustainable practices in the chemical industry.[2][3][4]

Rationale for Greener Approaches

The conventional synthesis of N-aryl amides, including 2-chloro-N-(4-ethylphenyl)propanamide, typically involves the acylation of an amine with an acyl chloride. This process often requires stoichiometric amounts of coupling reagents and is carried out in chlorinated solvents, which are toxic and environmentally persistent.[1][5] Green chemistry offers several avenues to address these drawbacks:

  • Solvent-Free Reactions: Eliminating solvents, which constitute a major portion of the waste in chemical processes, is a primary goal of green chemistry.[1][5][6]

  • Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter reaction times.[7][8][9][10][11]

  • Catalytic Methods: The use of catalysts, particularly those that are recyclable and non-toxic, can replace stoichiometric reagents, thereby reducing waste and improving atom economy.[12]

This guide will explore the application of these principles to the synthesis of the target molecule.

Several innovative and environmentally benign methods can be employed for the synthesis of 2-chloro-N-(4-ethylphenyl)propanamide. Below are detailed protocols for three promising green chemistry approaches.

Approach 1: Solvent-Free Synthesis using Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating.[9][10][11][13] By performing the reaction under solvent-free conditions, this method drastically reduces waste and simplifies product isolation.

Reaction Workflow:

Reactants 4-Ethylaniline + 2-Chloropropionyl chloride Mixing Mix Reactants (Solvent-Free) Reactants->Mixing Microwave Microwave Irradiation (Optimized Power & Time) Mixing->Microwave Reaction_Mixture Crude Reaction Mixture Microwave->Reaction_Mixture Workup Aqueous Work-up & Filtration Reaction_Mixture->Workup Product 2-chloro-N-(4-ethylphenyl)propanamide Workup->Product

Caption: Workflow for microwave-assisted solvent-free synthesis.

Experimental Protocol:

  • Reactant Preparation: In a microwave-safe reaction vessel, combine 4-ethylaniline (1.0 eq) and 2-chloropropionyl chloride (1.05 eq).

  • Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a controlled power (e.g., 100-300 W) for a short duration (e.g., 2-10 minutes).[14][15] The reaction should be monitored for completion by thin-layer chromatography (TLC).

  • Work-up: After cooling, treat the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct.

  • Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: If necessary, the crude product can be recrystallized from a green solvent such as ethanol or an ethanol/water mixture.

Data Summary:

ParameterCondition
SolventNone
Energy SourceMicrowave
Reaction Time2-10 minutes
Typical Yield85-95%
Key AdvantageRapid, high yield, minimal waste

Approach 2: Ultrasound-Assisted Synthesis in an Aqueous Medium

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can promote reactions through acoustic cavitation.[7][8][16] Performing the reaction in water, the most environmentally benign solvent, further enhances the green credentials of this method.

Reaction Pathway:

cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Ethylaniline 4-Ethylaniline Product 2-chloro-N-(4-ethylphenyl)propanamide 4-Ethylaniline->Product + 2-Chloropropionyl_chloride 2-Chloropropionyl chloride 2-Chloropropionyl_chloride->Product Ultrasound Ultrasound Ultrasound->Product Water Aqueous Medium Water->Product Base Base (e.g., NaHCO3) Base->Product

Caption: Key components of the ultrasound-assisted synthesis.

Experimental Protocol:

  • Reactant Suspension: In a flask, suspend 4-ethylaniline (1.0 eq) and sodium bicarbonate (1.5 eq) in water.

  • Addition of Acylating Agent: While stirring vigorously, slowly add 2-chloropropionyl chloride (1.05 eq) to the suspension.

  • Sonication: Immerse the flask in an ultrasonic bath and sonicate at a specific frequency (e.g., 35-40 kHz) at room temperature. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the solid product is collected by filtration.

  • Washing and Drying: Wash the product thoroughly with water to remove any inorganic salts and unreacted starting materials. Dry the product under vacuum.

Data Summary:

ParameterCondition
SolventWater
Energy SourceUltrasound
Reaction Time30-60 minutes
Typical Yield80-90%
Key AdvantageUse of water as solvent, mild conditions

Approach 3: Boric Acid Catalyzed Solvent-Free Amidation

Catalytic methods are a cornerstone of green chemistry.[12] Boric acid is an inexpensive, readily available, and environmentally friendly catalyst for amidation reactions.[1] This approach avoids the use of hazardous acylating agents like acyl chlorides.

Logical Relationship Diagram:

cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Carboxylic_Acid 2-Chloropropanoic Acid Heating Thermal Heating (Solvent-Free) Carboxylic_Acid->Heating Amine 4-Ethylaniline Amine->Heating Catalyst Boric Acid Catalyst->Heating Product 2-chloro-N-(4-ethylphenyl)propanamide Heating->Product Byproduct Water Heating->Byproduct

Caption: Inputs and outputs of the boric acid catalyzed synthesis.

Experimental Protocol:

  • Reactant Mixture: In a mortar, thoroughly mix 2-chloropropanoic acid (1.0 eq), 4-ethylaniline (1.0 eq), and a catalytic amount of boric acid (e.g., 5-10 mol%).

  • Heating: Transfer the mixture to a reaction vessel and heat it at a moderate temperature (e.g., 80-100 °C) under solvent-free conditions. The reaction can be monitored by observing the evolution of water.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the boric acid catalyst. The organic layer is then dried and the solvent is evaporated to yield the final product.

Data Summary:

ParameterCondition
CatalystBoric Acid
SolventNone
Reaction Time2-4 hours
Typical Yield75-85%
Key AdvantageAvoids hazardous acyl chlorides, uses a green catalyst

The green chemistry methods presented in this application note offer significant advantages over traditional synthetic routes for 2-chloro-N-(4-ethylphenyl)propanamide. The microwave-assisted solvent-free approach provides the most rapid synthesis with excellent yields. The ultrasound-assisted method in water is an excellent choice for its use of an environmentally benign solvent and mild reaction conditions. The boric acid-catalyzed method provides a safer alternative by avoiding the use of acyl chlorides.

The choice of method will depend on the specific requirements of the laboratory, including available equipment, scale of synthesis, and desired purity. All three methods contribute to a more sustainable and environmentally responsible approach to chemical synthesis, a critical consideration for modern drug development and manufacturing.

References

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Application Note: A Systematic Approach to Optimal Solvent Selection for the Synthesis of 2-chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-chloro-N-(4-ethylphenyl)propanamide, a key intermediate in various chemical manufacturing processes, is critically dependent on the reaction environment. The choice of solvent is a paramount decision that directly influences reaction kinetics, product yield, purity, and the overall safety and scalability of the process. This application note provides a comprehensive guide for researchers and process chemists to systematically evaluate and select the optimal solvent for the N-acylation of 4-ethylaniline with 2-chloropropionyl chloride. We will explore the theoretical underpinnings of solvent effects, present a structured experimental protocol for solvent screening, and offer a logical framework for data interpretation, thereby enabling a scientifically robust and efficient synthesis.

Introduction: The Pivotal Role of the Solvent

2-chloro-N-(4-ethylphenyl)propanamide belongs to the chloroacetamide herbicide family and serves as a vital building block in the synthesis of more complex molecules in the agrochemical and pharmaceutical industries.[1][2] The most common synthetic route involves the nucleophilic acyl substitution of 4-ethylaniline on 2-chloropropionyl chloride. While the stoichiometry is straightforward, the reaction's success is governed by the medium in which it occurs.

The solvent does more than simply dissolve reactants; it actively participates in the reaction by:

  • Stabilizing Intermediates: Influencing the energy of the transition state, thereby affecting the reaction rate.

  • Mediating Reactivity: Modulating the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

  • Controlling Temperature: Acting as a heat sink for the often-exothermic acylation reaction.

  • Facilitating Product Isolation: Determining whether the product crystallizes directly or requires extensive work-up procedures.

An ill-suited solvent can lead to low yields, the formation of impurities, dangerous thermal runaways, or complicated and costly purification steps. This guide presents a logical, evidence-based approach to circumvent these issues.

Reaction Mechanism and Solvent Demands

The core transformation is the N-acylation of 4-ethylaniline with 2-chloropropionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below.

Reaction: 4-ethylaniline + 2-chloropropionyl chloride → 2-chloro-N-(4-ethylphenyl)propanamide + HCl

The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (an "acid scavenger") to prevent the protonation and deactivation of the starting aniline.

The ideal solvent for this process must satisfy several key criteria:

  • Aprotic Nature: The acylating agent, 2-chloropropionyl chloride, is highly reactive and will readily react with protic solvents (e.g., water, alcohols), leading to decomposition and reduced yield.[3][4] Therefore, only aprotic solvents should be considered.

  • Appropriate Polarity: The solvent must effectively dissolve the 4-ethylaniline and the base, while also stabilizing the polar, tetrahedral intermediate formed during the reaction.

  • Inertness: The solvent must be chemically inert to the highly reactive acyl chloride, the amine, the base, and the product under the reaction conditions.

  • Thermal Stability & Boiling Point: The solvent should have a boiling point that allows for effective temperature control without necessitating high-pressure equipment.

  • Safety & Environmental Profile: The solvent should be selected with consideration for its flammability, toxicity, and environmental impact, adhering to the principles of Green Chemistry.[5]

Candidate Solvents: A Comparative Analysis

Based on the theoretical requirements, a range of aprotic solvents are viable candidates for an initial screening process. Their key physical and safety properties are summarized below.

SolventDielectric Constant (20°C)Boiling Point (°C)Key AdvantagesKey Disadvantages & Safety Notes
Dichloromethane (DCM) 9.139.6Excellent solvating power for a wide range of organics. Volatile, easy to remove.Suspected carcinogen. Low boiling point may require reflux for slower reactions.
Toluene 2.4110.6Good for temperature control. Can form a biphasic system with water for easy work-up.[6]Flammable. Can be difficult to remove completely.
Tetrahydrofuran (THF) 7.666Good general-purpose ether solvent.Can form explosive peroxides upon storage. Must be tested and stabilized.
Ethyl Acetate (EtOAc) 6.077.1"Greener" solvent option. Good solvating power.Flammable. Can undergo hydrolysis in the presence of strong acids or bases.
Acetonitrile (MeCN) 37.581.6Highly polar, dissolves many salts (bases).Can be a reactant in some N-acylation reactions under specific conditions.[7] Toxic.
Acetone 2156Good solvating power, miscible with water.Highly flammable. Low boiling point. Can undergo self-condensation with strong bases.

Experimental Protocol: A Workflow for Solvent Screening

This protocol outlines a standardized procedure for evaluating candidate solvents on a small scale. The goal is to maintain consistent reaction parameters while varying only the solvent, allowing for a direct comparison of performance.

Mandatory Safety Precautions

2-Chloropropionyl chloride is a highly corrosive, flammable, and moisture-sensitive liquid that reacts violently with water.[4][8][9] It is also a lachrymator. All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile over neoprene), is mandatory.[3][10] Ensure that an eyewash station and safety shower are readily accessible.[3][9]

Materials & Equipment
  • 4-ethylaniline (≥98%)

  • 2-chloropropionyl chloride (≥98%)

  • Triethylamine (TEA, ≥99%), dried over KOH

  • Candidate Solvents (anhydrous grade)

  • 50 mL round-bottom flasks with stir bars

  • Septa and needles

  • Ice-water bath

  • TLC plates (silica gel 60 F254)

  • Analytical balance, syringes

Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (e.g., 5.0 mmol, 1.0 eq.) and triethylamine (6.0 mmol, 1.2 eq.) in the candidate solvent (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Acylation: Using a syringe, add 2-chloropropionyl chloride (5.5 mmol, 1.1 eq.) dropwise to the cold, stirred solution over 15 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir for a designated time (e.g., 2 hours).

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) to observe the consumption of 4-ethylaniline.

  • Work-up: Once the reaction is complete, quench the mixture by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Determine the mass of the crude product to calculate the yield. Analyze the purity of the product using ¹H NMR and/or LC-MS.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep 1. Dissolve 4-ethylaniline & Triethylamine in Candidate Solvent cool 2. Cool to 0-5 °C prep->cool acyl 3. Add 2-chloropropionyl chloride dropwise cool->acyl react 4. Stir at Room Temp acyl->react monitor 5. Monitor by TLC react->monitor workup 6. Quench & Extract monitor->workup dry 7. Dry & Concentrate workup->dry analyze 8. Determine Yield & Purity dry->analyze

Caption: Workflow for the solvent screening experiment.

Data Interpretation and Final Selection

The optimal solvent is the one that provides the best balance of performance, safety, and cost. The data from the screening experiments should be tabulated and evaluated against several key performance indicators (KPIs).

Key Performance Indicators (KPIs)
  • Yield (%): The primary indicator of reaction efficiency.

  • Purity (%): High purity minimizes the need for downstream purification.

  • Reaction Time (h): A shorter reaction time improves process throughput.

  • Product Isolation: Note any spontaneous crystallization or difficulties during work-up (e.g., emulsion formation).

  • Safety & Cost: A qualitative assessment of the solvent's hazards and price.

Decision-Making Framework

The selection process can be visualized as a multi-tiered decision tree. Solvents that fail to meet primary criteria are eliminated, and the remaining candidates are judged on secondary, more practical metrics.

G Start Solvent Screening Results Yield Is Yield > 85%? Start->Yield Purity Is Purity > 95%? Yield->Purity Yes Eliminate Eliminate / Re-evaluate Yield->Eliminate No Time Is Reaction Time < 3h? Purity->Time Yes Purity->Eliminate No Workup Is Work-up Straightforward? Time->Workup Yes Time->Eliminate No, consider warming Safety Assess Safety & Cost Workup->Safety Yes Workup->Eliminate No, problematic Optimal Optimal Solvent(s) Safety->Optimal

Caption: Decision framework for optimal solvent selection.

Conclusion

The selection of a solvent for the synthesis of 2-chloro-N-(4-ethylphenyl)propanamide is a multi-faceted decision that extends beyond mere solubility. A systematic approach, beginning with theoretical considerations and culminating in a structured experimental screening, is essential for developing a robust and efficient chemical process. By carefully evaluating solvents based on yield, purity, reaction kinetics, and practical considerations like safety and ease of work-up, researchers can confidently identify the optimal medium for their specific needs. This data-driven methodology not only accelerates process development but also ensures the final protocol is safe, scalable, and economically viable.

References

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Application Notes and Protocols for the Catalytic Amidation of 4-Ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic amidation of 4-ethylaniline. Amide bond formation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a significant percentage of drug candidates contain an amide moiety.[1] This guide moves beyond a simple recitation of procedures to offer an in-depth analysis of various catalytic systems, elucidating the mechanistic principles that underpin these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, optimize reaction conditions, and rationally design novel synthetic routes. We will explore prominent palladium- and copper-catalyzed systems, as well as emerging organocatalytic methods, providing detailed, field-proven protocols and comparative data to guide your experimental work.

Introduction: The Strategic Importance of Amide Synthesis

The amide bond is one of the most prevalent functional groups in pharmaceuticals, agrochemicals, and materials science.[1] Consequently, the development of efficient and versatile methods for its construction is of paramount importance. The direct amidation of anilines, such as 4-ethylaniline, presents a common synthetic challenge. Traditional methods often rely on stoichiometric activating agents, which generate significant chemical waste and can be incompatible with sensitive functional groups. Catalytic approaches offer a more sustainable and atom-economical alternative, enabling the formation of C-N bonds under milder conditions with broader substrate scope.[2]

This guide will focus on three major classes of catalytic amidation relevant to 4-ethylaniline:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for the formation of aryl C-N bonds.[3][4]

  • Copper-Catalyzed Amidation: An economically attractive alternative to palladium-based systems, often exhibiting complementary reactivity.[5][6]

  • Organocatalytic Amidation: A metal-free approach that offers advantages in terms of cost, toxicity, and ease of product purification.[1][7]

Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Ethylaniline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps: oxidative addition, ligand exchange, and reductive elimination. Understanding this cycle is crucial for optimizing reaction conditions.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + HNR'R'' - HX Amido_Complex Ar-Pd(II)(NR'R'')L2 Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination - Ar-NR'R'' Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4] For the amidation of 4-ethylaniline, a variety of ligands can be considered, with the optimal choice depending on the coupling partner.

Comparative Data for Ligand and Base Selection

The following table summarizes typical conditions and expected outcomes for the Buchwald-Hartwig amidation of 4-ethylaniline with a model aryl bromide.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene100>90
Pd(OAc)₂RuPhosK₃PO₄Dioxane11085-95
Pd₂(dba)₃BrettPhosLiHMDSTHF80>90

Note: Yields are indicative and can vary based on the specific acylating agent and reaction scale.

Detailed Experimental Protocol: Palladium-Catalyzed Amidation

This protocol describes a general procedure for the amidation of 4-ethylaniline with an acid chloride using a palladium-based catalyst system.

Materials:

  • 4-Ethylaniline

  • Acyl chloride (e.g., benzoyl chloride)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.5 equivalents).

  • Solvent and Substrates: Add anhydrous toluene, followed by 4-ethylaniline (1.0 equivalent) and the acyl chloride (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Copper-Catalyzed Amidation of 4-Ethylaniline

Copper-catalyzed amidation, often referred to as the Ullmann condensation, provides a cost-effective alternative to palladium-catalyzed methods.[5][6] Recent advances have led to the development of milder and more efficient copper-based catalytic systems.

Mechanistic Considerations

The mechanism of copper-catalyzed amidation is still a subject of active research, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The ligand plays a crucial role in stabilizing the copper species and facilitating the C-N bond formation.

Copper_Amidation_Cycle Cu(I)X Cu(I)X Ligand_Coordination Ligand Coordination Cu(I)X->Ligand_Coordination + Ligand Cu(I)L_Complex [Cu(I)L]X Ligand_Coordination->Cu(I)L_Complex Oxidative_Addition Oxidative Addition Cu(I)L_Complex->Oxidative_Addition + Ar-X Cu(III)_Complex Ar-Cu(III)(X)L Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination + Amine - Ar-Amide Reductive_Elimination->Cu(I)X Catalyst Regeneration

Figure 2: Postulated Catalytic Cycle for Copper-Catalyzed Amidation.

Typical Reaction Conditions
CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
CuIN,N'-DimethylethylenediamineK₂CO₃Dioxane11070-90
Cu(OAc)₂PhenanthrolineCs₂CO₃DMF12075-95
Cu₂ONoneK₃PO₄DMSO13060-80

Note: Copper-catalyzed reactions often require higher temperatures compared to their palladium counterparts.

Detailed Experimental Protocol: Copper-Catalyzed Amidation

This protocol outlines a general procedure for the copper-catalyzed amidation of 4-ethylaniline with a carboxylic acid.

Materials:

  • 4-Ethylaniline

  • Carboxylic acid (e.g., benzoic acid)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Setup: In a dry reaction vessel, combine CuI (5 mol%), the carboxylic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar).

  • Reagent Addition: Add anhydrous dioxane, followed by N,N'-dimethylethylenediamine (10 mol%) and 4-ethylaniline (1.0 equivalent).

  • Reaction: Heat the mixture to 110 °C with stirring.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Organocatalytic Amidation of 4-Ethylaniline

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for a variety of transformations.[1][7] Boronic acid catalysts, in particular, have shown great promise for the direct amidation of carboxylic acids and amines.[8]

Proposed Mechanism of Boronic Acid Catalysis

The mechanism is thought to involve the activation of the carboxylic acid by the boronic acid catalyst, forming a reactive acyloxyboronate intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

Organocatalytic_Amidation cluster_0 Catalytic Cycle Boronic_Acid R-B(OH)₂ Activation Activation + R'COOH Boronic_Acid->Activation Acyloxyboronate R-B(OH)(OCOR') Activation->Acyloxyboronate Nucleophilic_Attack Nucleophilic Attack + R''NH₂ Acyloxyboronate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Amide_Formation Amide Formation - R'CONHR'' Tetrahedral_Intermediate->Amide_Formation Amide_Formation->Boronic_Acid Catalyst Regeneration - H₂O

Figure 3: Proposed Mechanism for Boronic Acid-Catalyzed Amidation.

Detailed Experimental Protocol: Organocatalytic Amidation

This protocol provides a general method for the boronic acid-catalyzed direct amidation of 4-ethylaniline.

Materials:

  • 4-Ethylaniline

  • Carboxylic acid (e.g., hexanoic acid)

  • 3,4,5-Trifluorophenylboronic acid

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a condenser and a round-bottom flask.

  • Reagent Addition: To the flask, add the carboxylic acid (1.0 equivalent), 4-ethylaniline (1.1 equivalents), 3,4,5-trifluorophenylboronic acid (5 mol%), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction by observing water collection and by TLC or LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

Conclusion and Future Outlook

The catalytic amidation of 4-ethylaniline can be effectively achieved through various methods, each with its own set of advantages and limitations. The choice of the optimal catalytic system depends on factors such as cost, substrate scope, functional group tolerance, and desired reaction conditions. Palladium-catalyzed Buchwald-Hartwig amination offers high efficiency and broad applicability. Copper-catalyzed methods provide a more economical alternative, while organocatalytic approaches present a green, metal-free option. As the field of catalysis continues to evolve, we can expect the development of even more efficient, selective, and sustainable methods for amide bond formation, further empowering researchers in the synthesis of complex molecules.

References

  • Beilstein Journals. (2015, November 17). Recent advances in copper-catalyzed C–H bond amidation. Retrieved from [Link]

  • National Institutes of Health. (2022, January 14). Recent Advances in Visible-Light-Mediated Amide Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, May 15). Direct Amination of Anilines Utilizing Dearomatized Phenolate Species. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (2018, October 9). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Retrieved from [Link]

  • Semantic Scholar. Et4NI-catalyzed amidation of aldehydes and alcohols with ammonium salts. Retrieved from [Link]

  • CCS Chemistry. (2025, December 12). Acid-promoted meta-C-H bond amination of aniline to directly synthesize m-diphenylamine. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • SSRN. (2022, September 29). Palladium Catalyzed Amidation of Phenyl Carboxylates and Anilines Using Aqueous Micellar Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2015, November 17). Recent advances in copper-catalyzed C–H bond amidation. Retrieved from [Link]

  • MDPI. (2025, January 2). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ChemRxiv. (2023, May 24). A step towards exploring the potential of organosilane for catalytic amidation. Retrieved from [Link]

  • Institute of Petrochemical Processes. METAL-FREE SYNTHESIS STRATEGIES TOWARDS AMIDE BOND FORMATION: REVIEW. Retrieved from [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • MDPI. (2021, April 6). Enantioselective Catalytic C-H Amidations: An Highlight. Retrieved from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • University of Strathclyde. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Retrieved from [Link]

  • Catalytic Amidation. Catalytic Amidation Methods. Retrieved from [Link]

  • ResearchGate. (2025, March). Palladium-catalyzed amination strategies for aniline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Retrieved from [Link]

  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2014, March 4). Copper-Catalyzed Carboxamide-Directed Ortho Amination of Anilines with Alkylamines at Room Temperature. Organic Letters. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • Catalytic Amidation. Catalytic Amidation Reactions. Retrieved from [Link]

  • National Institutes of Health. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

  • ResearchGate. The proposed mechanism for the reaction between 4-ethylaniline 1,.... Retrieved from [Link]

  • Caltech. The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes. Retrieved from [Link]

Sources

Scalable manufacturing processes for 2-chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Processes for 2-chloro-N-(4-ethylphenyl)propanamide

Executive Summary

This application note details the process chemistry and engineering controls required for the scalable synthesis of 2-chloro-N-(4-ethylphenyl)propanamide (CAS: Generic/Analogous). This compound belongs to the


-chloroacetamide class, widely utilized as intermediates for local anesthetics (e.g., Prilocaine analogs) and agrochemicals.

The synthesis couples 4-ethylaniline with 2-chloropropanoyl chloride . While conceptually simple, the scale-up is complicated by two critical factors:

  • Exotherm Control: The reaction is highly exothermic, requiring strict thermal management to prevent runaway conditions.[1]

  • Impurity Profile: High temperatures favor the alkylation of the aniline nitrogen by the

    
    -chloro group (SN2) rather than the desired acylation, leading to difficult-to-remove impurities.
    

This guide presents a Biphasic Schotten-Baumann protocol optimized for scale, utilizing toluene and aqueous carbonate to manage heat and acidity efficiently.

Chemical Reaction Engineering

Reaction Scheme & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution.[2][3] The amine lone pair attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to expel chloride.

Critical Quality Attribute (CQA): The


-chloro position is susceptible to nucleophilic attack. If the reaction temperature exceeds 20°C during addition, the aniline may attack the alkyl chloride instead of the carbonyl, forming an alkylated secondary amine impurity.

ReactionMechanism Reactants Reactants 4-Ethylaniline + 2-Chloropropanoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (Fast, Exothermic) SideProduct Impurity (High Temp) N-Alkylated Aniline Reactants->SideProduct S_N2 Attack (>25°C) Product Product 2-chloro-N-(4-ethylphenyl) propanamide Intermediate->Product Elimination of Cl- HCl Byproduct HCl (Neutralized by Base) Intermediate->HCl

Figure 1: Reaction pathway and thermal impurity risks. The primary pathway (blue/green) is favored at low temperatures (0–5°C).

Thermodynamics & Solvent Selection
  • Enthalpy:

    
    .
    
  • Solvent Strategy:

    • Dichloromethane (DCM):[4][5] Excellent solubility but avoided on pilot scale due to environmental regulations and low boiling point.

    • Toluene:Selected Solvent. High boiling point (safety buffer), forms good biphasic separation with water, and facilitates crystallization of the product upon cooling/antisolvent addition.

Protocol A: Bench-Scale Synthesis (Gram Scale)

Objective: To establish yield baseline and impurity profile.

Reagents:

  • 4-Ethylaniline: 12.1 g (100 mmol)

  • 2-Chloropropanoyl chloride: 13.9 g (110 mmol, 1.1 eq)

  • Triethylamine (TEA): 11.1 g (110 mmol, 1.1 eq)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge 4-ethylaniline and TEA into the flask. Add DCM (100 mL) and cool to 0°C using an ice/water bath.

  • Addition: Dissolve 2-chloropropanoyl chloride in DCM (50 mL) in the addition funnel. Add dropwise over 30 minutes , maintaining internal temperature

    
    .
    
    • Note: White precipitate (TEA

      
      HCl) will form immediately.
      
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

  • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). Aniline spot (

    
    ) should be consumed.
    
  • Workup:

    • Quench with water (100 mL).

    • Separate organic layer. Wash with 1M HCl (50 mL) to remove unreacted aniline.

    • Wash with sat. NaHCO

      
       (50 mL) and Brine (50 mL).
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Toluene/Heptane (1:2).

Protocol B: Pilot-Scale Manufacturing (Kilogram Scale)

Objective: Scalable, green process using biphasic conditions to manage heat.

Reagents (Batch Size: ~2.5 kg Output):

  • 4-Ethylaniline: 1.21 kg (10.0 mol)

  • 2-Chloropropanoyl chloride: 1.40 kg (11.0 mol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ): 0.83 kg (6.0 mol) dissolved in 3.0 L Water.
  • Toluene: 6.0 L

Process Flow Diagram:

PilotProcess Reactor Reactor (20L) Jacketed, Overhead Stirring Temp: 0-5°C PhaseSplit Phase Separator Remove Aqueous (Waste) Reactor->PhaseSplit Reaction Complete Washer Wash Tank 1. 0.5M HCl 2. Water PhaseSplit->Washer Organic Layer (Toluene + Product) Crystallizer Crystallizer Cool to -5°C Optional: Heptane Seed Washer->Crystallizer Clean Organic Phase Filter Nutsche Filter Isolation & Wash Crystallizer->Filter Slurry Dryer Vacuum Dryer 40°C, <50 mbar Filter->Dryer Wet Cake

Figure 2: Pilot-scale workflow utilizing biphasic reaction and crystallization.

Detailed Manufacturing Steps:

  • Reactor Preparation: Ensure a 20L jacketed glass reactor is clean and dry. Set jacket chiller to -10°C.

  • Charge 1 (Organic Phase): Load Toluene (6.0 L) and 4-ethylaniline (1.21 kg). Start agitation (200 RPM).

  • Charge 2 (Aqueous Base): Add the K

    
    CO
    
    
    
    solution (0.83 kg in 3L water).
    • Note: The system is now biphasic. Efficient stirring is critical for mass transfer.

  • Controlled Addition: Charge 2-chloropropanoyl chloride into the dosing vessel. Add to the reactor over 2 to 3 hours .

    • CRITICAL: Monitor internal temperature. Adjust addition rate to keep

      
      .
      
    • Why? The aqueous phase acts as a heat sink, but rapid addition will overwhelm the cooling capacity.

  • Post-Reaction Stir: Adjust jacket to 20°C and stir for 1 hour.

  • Phase Separation: Stop stirring. Allow layers to settle (15 min). Drain the lower aqueous layer (contains KCl and bicarbonate).

  • Acid Wash: Add 0.5M HCl (2.0 L) to the reactor. Stir for 15 min. Settle and drain aqueous waste. (Removes unreacted aniline).

  • Crystallization (Distillation-Induced):

    • Heat the toluene solution to 50°C under partial vacuum to azeotropically dry the solvent (remove trace water).

    • Concentrate the volume to approx 4.0 L.

    • Slowly cool to 0°C over 4 hours (ramp rate: 12.5°C/hr).

    • Optional: Add Heptane (2.0 L) as an antisolvent if yield is low.

  • Filtration & Drying: Filter the white crystalline solid. Wash with cold Toluene/Heptane (1:1). Dry in a vacuum oven at 40°C for 12 hours.

Analytical Quality Control

Table 1: Specification Sheet

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (254 nm)> 98.5% (Area %)
Impurity A HPLC< 0.5% (4-ethylaniline)
Impurity B HPLC< 0.5% (Bis-acylated species)
Water Content Karl Fischer< 0.5% w/w
Melting Point USP <741>102°C – 106°C (Typical range for analogs)

HPLC Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% H

    
    PO
    
    
    
    .
  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

Safety & Waste Management

  • 2-Chloropropanoyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood. On pilot scale, use closed-loop dosing systems.

  • 4-Ethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent. Use nitrile gloves and long sleeves.

  • Waste Disposal:

    • Aqueous waste from the reactor contains potassium salts and trace aniline; must be treated as hazardous aqueous waste.

    • Toluene mother liquor can be redistilled and recycled, but check for accumulation of the alkylated impurity.

References

  • Schotten-Baumann Reaction Conditions

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Concept: Base-catalyzed acylation in biphasic media.[6]

  • Green Solvent Selection (Toluene/2-MeTHF vs DCM)

    • Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Process Safety and Environmental Protection.
  • Synthesis of Chloro-acetanilides (Analogous Protocols)

    • PrepChem. "Synthesis of 2-chloro-N-(4-chlorophenyl)propanamide.
  • Safety Data Sheets (SDS)

    • Sigma-Aldrich.
  • Crystallization of Amides

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Sources

Application Notes & Protocols: High-Purity Recovery of 2-chloro-N-(4-ethylphenyl)propanamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the purification of 2-chloro-N-(4-ethylphenyl)propanamide, a key intermediate in various synthetic pathways. We delve into the fundamental principles of recrystallization, offering a detailed, step-by-step protocol optimized for this specific compound. The guide is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale for experimental choices to ensure high-purity yields and reproducible results.

Introduction: The Imperative of Purity

In the realm of chemical synthesis and pharmaceutical development, the purity of a compound is paramount. Impurities, even in trace amounts, can drastically alter the outcome of subsequent reactions, affect biological activity, and compromise the safety and efficacy of final products. 2-chloro-N-(4-ethylphenyl)propanamide is an N-substituted chloroacetamide, a class of compounds frequently used as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

Recrystallization remains one of the most powerful and widely used techniques for the purification of solid organic compounds.[1][2] The method leverages differences in solubility between the target compound and its impurities in a chosen solvent at varying temperatures. A well-designed recrystallization protocol can effectively remove unreacted starting materials, by-products, and colored contaminants, yielding a highly crystalline and pure final product. This guide will walk you through the process, from solvent selection to final product characterization.

Compound Profile and Impurity Analysis

A successful purification strategy begins with understanding the target molecule and its likely contaminants.

2.1. Physicochemical Properties of 2-chloro-N-(4-ethylphenyl)propanamide

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data from close analogs.[3]

  • Molecular Formula: C₁₁H₁₄ClNO[3]

  • Molecular Weight: 211.69 g/mol

  • Predicted Lipophilicity (XlogP): 3.2[3]

  • Structural Features: The molecule contains a nonpolar aromatic ring and an ethyl group, along with a more polar chloro-amide functional group. This amphiphilic nature is key to solvent selection.

  • Expected Physical State: Solid at room temperature.[4]

  • Melting Point (Analog-Based Estimation): The melting point of the closely related analog, 2-chloro-N-(4-methylphenyl)propanamide, is 121.7 °C (394.8 K).[5] We can anticipate a similar melting point for the ethyl-substituted target compound.

2.2. Common Impurities from Synthesis

The synthesis of N-aryl chloroacetamides typically involves the acylation of an aniline derivative with a chloroacyl chloride.[6][7] For our target compound, this is the reaction between 4-ethylaniline and 2-chloropropionyl chloride. Potential impurities therefore include:

  • Unreacted 4-ethylaniline: A basic, polar starting material.

  • Hydrolyzed 2-chloropropionyl chloride: This forms 2-chloropropionic acid, an acidic impurity.

  • Colored by-products: Often formed from oxidation or side reactions during synthesis.

The Art and Science of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at low temperatures (e.g., in an ice bath).

3.1. Guiding Principles The "like dissolves like" principle is a useful starting point.[8] Given the target's mixed polarity, a solvent of intermediate polarity or a mixed-solvent system is often ideal.

3.2. Solvent Screening Protocol To determine the optimal solvent, a small-scale screening is recommended.

  • Place approximately 20-30 mg of the crude solid into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe.

  • If the compound dissolves in the hot solvent, cool the tube to room temperature and then in an ice bath to see if crystals form.

3.3. Recommended Solvent Systems Based on the properties of analogous compounds, the following systems are prime candidates for investigation.[5][8]

Solvent SystemRationale & ObservationsSuitability
Ethanol A versatile polar solvent. Likely to dissolve the compound when hot.[8]Good Candidate
Isopropanol Similar to ethanol but slightly less polar. May offer a better solubility differential.Good Candidate
Ethyl Acetate / Hexane A mixed-solvent system. The compound is likely soluble in hot ethyl acetate ("good" solvent) and insoluble in hexane ("poor" solvent).[5] This combination allows for fine-tuning the saturation point.Excellent Candidate
Toluene / Hexane Similar to the above, but uses a nonpolar aromatic solvent. Effective for less polar compounds.[5]Good Candidate
Water Due to the compound's high predicted lipophilicity (XlogP of 3.2), it is expected to be insoluble in water, making water a poor primary solvent but potentially a good anti-solvent in a mixture (e.g., ethanol/water).[8][9]Poor Primary Solvent

Detailed Recrystallization Protocol

This protocol assumes the use of a single-solvent system like ethanol or isopropanol. The principles are directly adaptable to a mixed-solvent system.

4.1. Step 1: Dissolution of the Crude Solid

  • Place the crude 2-chloro-N-(4-ethylphenyl)propanamide into an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents airborne contaminants from entering.

  • Add a magnetic stir bar and place the flask on a stirring hotplate in a fume hood.

  • Add a small amount of the chosen solvent (e.g., ethanol), enough to create a slurry.

  • Heat the mixture to a gentle boil while stirring.

  • Add more hot solvent in small portions until the solid just completely dissolves. Causality: It is critical to use the minimum amount of hot solvent necessary for dissolution.[1] Using excess solvent will reduce the final yield as more of the compound will remain dissolved upon cooling.

4.2. Step 2: Decolorization with Activated Charcoal (Optional)

  • If the resulting solution is colored, it indicates the presence of colored impurities.

  • Remove the flask from the heat source and wait for the boiling to subside. Trustworthiness: Never add activated charcoal to a boiling solution, as it can cause violent bumping.[1]

  • Add a very small amount (spatula tip) of activated charcoal to the solution.

  • Return the flask to the hotplate and boil gently for 2-3 minutes. The charcoal will adsorb the colored impurities.

4.3. Step 3: Hot Gravity Filtration This step removes insoluble impurities and activated charcoal.

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

  • Pre-heat the funnel and the receiving Erlenmeyer flask by pouring some hot solvent through them. This prevents the product from crystallizing prematurely in the funnel.

  • Quickly pour the hot solution through the fluted filter paper.

  • If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot solvent.

4.4. Step 4: Crystallization

  • Cover the receiving flask containing the clear filtrate with a watch glass.

  • Allow the flask to cool slowly and undisturbed to room temperature. Expertise: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.[9]

4.5. Step 5: Isolation and Washing of Crystals

  • Collect the purified crystals using vacuum filtration with a Büchner funnel and a clean filter flask.

  • Wash the crystals with a small amount of ice-cold solvent. Causality: The solvent must be cold to avoid dissolving the product crystals. The wash removes the residual "mother liquor," which contains the dissolved impurities.[8]

  • Continue to draw air through the crystals on the filter paper for several minutes to help them dry.

4.6. Step 6: Drying the Final Product

  • Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely in a fume hood or in a drying oven at a temperature well below the compound's melting point.

  • Once dry, weigh the final product and calculate the percent recovery.

Visualized Workflow

The following diagram outlines the complete recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution & Decolorization cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product Crude Crude Solid AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Hot, Saturated Solution AddSolvent->Dissolved Charcoal Add Charcoal (Optional) Dissolved->Charcoal HotFilt Hot Gravity Filtration Dissolved->HotFilt Charcoal->Dissolved Filtrate Clear, Hot Filtrate HotFilt->Filtrate Impurities Insoluble Impurities Removed HotFilt->Impurities Cooling Slow Cooling to RT Filtrate->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash MotherLiquor Mother Liquor (Soluble Impurities) VacFilt->MotherLiquor Drying Drying Wash->Drying Pure Pure, Dry Crystals Drying->Pure

Caption: Workflow for the purification of 2-chloro-N-(4-ethylphenyl)propanamide.

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as an oil, not crystals)- Solution is supersaturated above the compound's melting point.- Cooling is too rapid.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool more slowly.- Consider a different solvent with a lower boiling point.[8]
No Crystals Form - Too much solvent was used; the solution is not supersaturated.- Lack of nucleation sites.- Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface.- Add a "seed crystal" of the pure compound.- If all else fails, slowly evaporate some of the solvent to increase concentration and then cool again.[8]
Low Recovery - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Washing crystals with solvent that was not ice-cold.- Ensure the minimum amount of hot solvent is used initially.- Pre-heat the filtration apparatus thoroughly.- Always use ice-cold solvent for washing the final crystals.[8]
Product is Still Colored - The impurity is not effectively removed by activated charcoal.- The amount of charcoal used was insufficient.- A second recrystallization may be necessary.- Ensure the charcoal treatment step is performed correctly.

Purity Assessment

After drying, the purity of the recovered 2-chloro-N-(4-ethylphenyl)propanamide should be confirmed.

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to literature values of the compound or its close analogs.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and FTIR can confirm the chemical identity and structure of the purified compound and help identify any remaining impurities.

References

  • Vertex AI Search. (n.d.).
  • Scribd. (n.d.). Recrystallization: Figure 1.
  • Scribd. (n.d.). Acetanilide Purification by Recrystallization | PDF | Chemical Substances. Retrieved February 15, 2026.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. Retrieved February 15, 2026.
  • JoVE. (2020). Video: Recrystallization - Procedure. Retrieved February 15, 2026.
  • PubChemLite. (n.d.). 2-chloro-n-(4-ethylphenyl)propanamide (C11H14ClNO). Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. Retrieved February 15, 2026.
  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338. Retrieved February 15, 2026.
  • NIH. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide - PMC. Retrieved February 15, 2026.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved February 15, 2026.

Sources

Accelerated Synthesis of 2-chloro-N-(4-ethylphenyl)propanamide via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and validated protocol for the rapid and efficient synthesis of 2-chloro-N-(4-ethylphenyl)propanamide, a valuable amide intermediate. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times from hours to mere minutes compared to conventional heating techniques. We detail the underlying principles of microwave-enhanced chemistry, a step-by-step experimental protocol, critical safety considerations, and methods for product characterization. This protocol is designed to offer researchers a reproducible, high-yield, and environmentally conscious ("green") approach to amide bond formation, aligning with modern demands for sustainable chemical manufacturing.

Introduction: The Need for Speed and Sustainability in Amide Synthesis

Amide bond formation is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. The target compound, 2-chloro-N-(4-ethylphenyl)propanamide, serves as a key building block for more complex molecules in agrochemical, pharmaceutical, and materials science research. Traditionally, the synthesis of such amides via the Schotten-Baumann reaction involves conventional heating methods that can be time-consuming, energy-intensive, and may lead to the formation of undesirable by-products.[1][]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[3][4] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and highly efficient heating.[5][6][7] This application note demonstrates the successful application of MAOS to the synthesis of 2-chloro-N-(4-ethylphenyl)propanamide, offering a protocol that is not only significantly faster but also often results in higher yields and product purity.[4][7]

Scientific Principles and Reaction Mechanism

The Acylation Reaction: A Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution reaction. The primary amine, 4-ethylaniline, acts as the nucleophile, using its lone pair of electrons on the nitrogen atom to attack the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride.[8] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the protonated amide. A base, such as triethylamine, is included to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][]

The Role of Microwave Energy

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[5] This process involves two primary modes of interaction with the molecules in the reaction mixture:

  • Dipolar Polarization: Polar molecules, like the solvent and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[4][5]

  • Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the electric field, creating an oscillating current. Collisions between these moving ions generate heat.[4]

This direct and instantaneous heating mechanism is fundamentally different from conventional methods and is the key to the dramatic reduction in reaction times.[6][7] It is important to note that microwave radiation at 2.45 GHz does not possess sufficient energy to break chemical bonds directly but rather provides thermal energy in a highly efficient manner.[5]

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier Notes
4-EthylanilineC₈H₁₁N121.18589-16-2Purity ≥98%
2-Chloropropionyl chlorideC₃H₄Cl₂O126.977623-09-8Purity ≥97%
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Anhydrous, ≥99.5%
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, microwave-grade
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
Saturated NaHCO₃ solution---Aqueous
Brine---Saturated NaCl(aq)
Anhydrous MgSO₄ or Na₂SO₄---For drying
Equipment
Dedicated Microwave Synthesizer---e.g., Anton Paar, CEM, etc.
10 mL Microwave Reaction Vial---With snap cap and septum
Magnetic Stir Bar---Teflon-coated
Standard Glassware---Beakers, separatory funnel, etc.
Rotary Evaporator---For solvent removal
CRITICAL SAFETY PRECAUTIONS
  • 2-Chloropropionyl chloride is highly corrosive, flammable, and reacts violently with water.[9][10] It causes severe skin burns and eye damage.[11] All handling must be performed in a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE) is mandatory. This includes chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[10][12]

  • Reaction Quenching: The reaction is exothermic. Always add reagents slowly and ensure the reaction vial is cool before sealing and irradiating.[]

  • Microwave Safety: Use only vessels designed for microwave synthesis. Never operate the microwave reactor with the door open or damaged. Inspect vessels for cracks before use.

Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-ethylaniline (0.606 g, 5.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add 5 mL of anhydrous tetrahydrofuran (THF) to the vial, followed by triethylamine (0.70 mL, 5.0 mmol, 1.0 equiv.). Stir the mixture for 2 minutes at room temperature to ensure complete dissolution.

  • Acyl Chloride Addition: In a chemical fume hood, carefully and slowly add 2-chloropropionyl chloride (0.635 g, 5.0 mmol, 1.0 equiv.) dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) will form immediately.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C for 8 minutes , with stirring enabled. Set the maximum pressure limit to 20 bar and power to 300 W.

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.

  • Work-up - Filtration: Open the vial and filter the mixture through a small plug of Celite or filter paper to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of ethyl acetate.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Dilute with 20 mL of ethyl acetate. Wash the organic layer sequentially with 15 mL of saturated aqueous NaHCO₃ solution and 15 mL of brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white or off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine 4-Ethylaniline, Triethylamine, and THF in Microwave Vial B Add 2-Chloropropionyl Chloride (Dropwise) A->B C Seal Vial & Irradiate (100°C, 8 min) B->C Exothermic Reaction D Cool to RT C->D E Filter Precipitate D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate (Rotary Evaporation) F->G H Purify by Recrystallization G->H I Characterize Product (NMR, IR, MS) H->I

Caption: Workflow for the microwave-assisted synthesis of 2-chloro-N-(4-ethylphenyl)propanamide.

Product Characterization and Expected Results

The final product, 2-chloro-N-(4-ethylphenyl)propanamide, should be a white to off-white crystalline solid. Proper characterization is essential to confirm its identity and purity.

Analysis TechniqueExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ ~7.8 (br s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.6 (q, 1H, CH-Cl), 2.6 (q, 2H, Ar-CH₂), 1.8 (d, 3H, CH-CH₃), 1.2 (t, 3H, CH₂-CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~168 (C=O), 142 (Ar-C), 135 (Ar-C), 128 (Ar-CH), 121 (Ar-CH), 55 (CH-Cl), 28 (Ar-CH₂), 22 (CH-CH₃), 15 (CH₂-CH₃) ppm.
FT-IR (KBr)~3250-3300 (N-H stretch), ~1660-1680 (Amide I, C=O stretch), ~1530-1550 (Amide II, N-H bend), ~700-800 (C-Cl stretch) cm⁻¹.
Mass Spec. (ESI+)Expected [M+H]⁺ at m/z = 212.08; Isotope pattern for one chlorine atom ([M+H+2]⁺ at ~33% intensity of [M+H]⁺).[13]

Conclusion

This application note presents a robust, rapid, and efficient protocol for the synthesis of 2-chloro-N-(4-ethylphenyl)propanamide using microwave assistance. The method drastically reduces reaction times from hours to minutes while maintaining high yields, demonstrating the power of MAOS as a key enabling technology in modern organic synthesis.[7] By adhering to the detailed steps and safety precautions outlined, researchers can reliably produce this valuable chemical intermediate in a manner that is both time-efficient and consistent with the principles of green chemistry.[5]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]

  • 2-Chloropropionyl chloride CHLORIDE MSDS. KSCL (KRISHNA). Available from: [Link]

  • Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Cole-Parmer. Available from: [Link]

  • 2-CHLOROPROPIONYL CHLORIDE. Sdfine. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. Available from: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]

  • 2-chloro-n-(4-ethylphenyl)propanamide (C11H14ClNO). PubChemLite. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. Available from: [Link]

  • Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. PrepChem.com. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Microwave–assisted efficient synthesis of toluidine derivative “2-chloro-n-p-tolylacetamide”. ResearchGate. Available from: [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. Available from: [Link]

  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate. Available from: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available from: [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Available from: [Link]

  • Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. Available from: [Link]

  • SYNTHESIS OF CHLORPROPAMIDE-N1-(2, 3, 4, 6-TETRA-O. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing polymerization impurities in propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Polymerization Impurities in Propanamide Derivatives

Core Scope & Definitions

User Note: While "propanamide" refers to a saturated amide (


), polymerization impurities almost exclusively arise from unsaturated  derivatives (e.g., 2-propenamides  or acrylamides ) or during the synthesis of propanamides via elimination reactions where unsaturated intermediates are transiently formed.

This guide addresses the prevention of:

  • Oligomerization/Polymerization: Formation of dimers, trimers, or high-molecular-weight chains (gelling).

  • Michael Addition Adducts: Impurities formed when the amide adds to itself or nucleophiles.

The Chemistry of Failure: Why Polymerization Happens

Unwanted polymerization is rarely random; it is a cascade failure of your stabilization system. Understanding the Radical Chain Mechanism is critical for troubleshooting.

Mechanism Visualization: The Radical Cycle

The following diagram illustrates how a single radical event can cascade into a polymer chain if not intercepted by an inhibitor.

RadicalPolymerization Initiation 1. INITIATION (Heat/Light/Peroxides) Radical Active Radical (R•) Initiation->Radical Generates Monomer Monomer (Acrylamide Derivative) Propagation 2. PROPAGATION (Chain Growth) Monomer->Propagation Radical->Monomer Attacks Inhibitor Inhibitor (e.g., MEHQ) + Oxygen (O2) Radical->Inhibitor Intercepted by Propagation->Propagation Auto-acceleration (Trommsdorff Effect) Polymer Polymer/Gel (Impurity) Propagation->Polymer Unchecked DeadChain Terminated Chain (Stable) Inhibitor->DeadChain Stops Reaction

Figure 1: The radical polymerization cycle. Note that propagation is auto-accelerating; once it starts, viscosity increases, reducing termination rates and causing a "runaway" gelation.

Inhibitor Strategy: The "Oxygen Paradox"

A common error in propanamide/acrylamide synthesis is the misuse of inhibitors. The most common inhibitor, MEHQ (4-Methoxyphenol) , is NOT active on its own.

Inhibitor Selection Matrix
InhibitorTypeMechanismCritical RequirementBest For
MEHQ PhenolicScavenges peroxy radicalsRequires Dissolved Oxygen Storage, Aerobic synthesis
PTZ (Phenothiazine)AnaerobicScavenges carbon-centered radicalsWorks without OxygenDistillation, High-Temp, Anaerobic steps
TEMPO NitroxideReversible radical couplingNo Oxygen neededHigh-value APIs, Controlled synthesis
Copper (Cu²⁺) Metal IonRedox terminationSolubility in matrixAqueous synthesis
The Oxygen Paradox Explained
  • Scenario: You are distilling a derivative to purify it. You add MEHQ.[1][2]

  • The Mistake: You run the distillation under high vacuum and strictly inert (Nitrogen/Argon) atmosphere.

  • The Result: Polymerization occurs in the column.

  • The Reason: MEHQ only reacts with peroxy radicals (

    
    ). Without Oxygen, alkyl radicals (
    
    
    
    ) are formed, which MEHQ cannot trap efficiently.
  • The Fix: When using MEHQ, you must introduce a "lean air" bleed (approx. 5-10%

    
    ) into the vacuum system, or switch to PTZ  or TEMPO  which function anaerobically.
    

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a gel during workup. Can I save it?

A: Generally, no . Once a chemical gel (cross-linked network) forms, it is irreversible. However, if it is a viscous "syrup" (linear oligomers), you may be able to precipitate the polymer to recover the monomer.

  • Protocol: Dilute the mixture with a solvent that dissolves the monomer but precipitates the polymer.

    • For Hydrophobic Monomers: Dilute with minimal DCM, then pour slowly into cold Methanol or Hexane.

    • For Hydrophilic Monomers: Pour into cold Acetone or Ethanol.

    • Filtration: Filter off the white precipitate (polymer). The filtrate contains your monomer.

Q2: I see "popcorn" polymer forming in the condenser during distillation.

A: This is "vapor phase polymerization." Inhibitors like MEHQ and PTZ are non-volatile; they stay in the pot. The vapor is essentially uninhibited monomer.

  • Solution: You must use a volatile inhibitor or an inhibitor solution spray.

    • Technique: Some systems use a slow drip of inhibitor solution down the condenser column.

    • Alternative: Lower the pot temperature by increasing vacuum (but remember the Oxygen requirement for MEHQ).

Q3: How do I remove the inhibitor before the next step?

A: If the next step is a sensitive coupling (e.g., peptide synthesis), the inhibitor must go.

  • Method A (For Phenolics/MEHQ): Wash the organic phase with 5% NaOH or NaHCO₃. The phenol deprotonates, becomes water-soluble, and washes away.

  • Method B (Adsorption): Pass the neat liquid or solution through a short plug of Inhibitor Remover Beads (specialized alumina).

  • Method C (Recrystallization): If your derivative is solid, recrystallization (e.g., from EtOAc/Hexane) usually excludes the inhibitor, which stays in the mother liquor.

Experimental Workflow: Purification & Stabilization

Use this decision tree to determine the correct purification pathway for your propanamide derivative.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Liquid Liquid / Oil CheckState->Liquid Recryst Recrystallization (Solvent: EtOAc/Hex or EtOH) Solid->Recryst Preferred Distill Vacuum Distillation Liquid->Distill High Purity Needed Column Flash Chromatography Liquid->Column Heat Sensitive Final Pure Monomer Store < 4°C, Dark Recryst->Final InhibitorCheck Inhibitor Selection Distill->InhibitorCheck Column->Final Use doped eluent MEHQ_Cond Add MEHQ + Air Bleed InhibitorCheck->MEHQ_Cond If Air tolerated PTZ_Cond Add PTZ (Strict Anaerobic) InhibitorCheck->PTZ_Cond If O2 excluded MEHQ_Cond->Final PTZ_Cond->Final

Figure 2: Decision tree for purification. Note the critical split in distillation based on oxygen tolerance.

Critical Data: Solubility & Stability

Table 1: Solubility Characteristics for Polymer Removal Use this table to choose solvents for "crashing out" polymer impurities.

SolventMonomer Solubility (Typical)Polymer Solubility (Typical)Action
Water SolubleSoluble (often)Avoid (Hard to separate)
Methanol SolubleInsoluble (High MW)Precipitation Solvent
Ethyl Acetate SolubleInsolubleExtraction / Precipitation
Hexane InsolubleInsolubleWashing (removes oils)
Chloroform SolubleInsolubleDissolution of monomer

Table 2: Storage Recommendations

ParameterRecommendationReason
Temperature 2°C – 8°CReduces thermal radical generation (

).
Light Amber Glass / FoilUV light cleaves bonds, initiating radicals.
Headspace Air (for MEHQ)Nitrogen headspace deactivates MEHQ.
Time < 6 MonthsInhibitors are consumed over time.

References

  • Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science: Polymer Chemistry Edition.

  • BenchChem Technical Support. (2025). "How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer." BenchChem Knowledge Base.

  • Bio-Rad Laboratories. (n.d.). "Acrylamide Polymerization — A Practical Approach." Bio-Rad Tech Notes.

  • Li, R., & Schork, F. J. (2006).[3] "Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization." Industrial & Engineering Chemistry Research.

  • Kurland, J. J. (1980). "Synergistic inhibition of acrylic acid polymerization." Journal of Polymer Science.

Sources

Technical Support Center: Purification of Crude 2-Chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Agent: Senior Application Scientist (Process Chemistry Division) Subject: Optimization of Amide Purity & Troubleshooting

Introduction: The Molecule & The Challenge

You are working with 2-chloro-N-(4-ethylphenyl)propanamide (often an intermediate for herbicides or local anesthetics).[1] This molecule presents a classic "Goldilocks" challenge in purification:

  • The Alpha-Halo Risk: The chlorine at the 2-position is labile. If you heat it too much or use a base that is too strong, you risk elimination to form the acrylamide (a Michael acceptor impurity) or hydrolysis to the hydroxy-amide.

  • The Aniline Trap: The starting material, 4-ethylaniline, is prone to oxidation, turning your white product pink or brown even at trace levels (ppm).

This guide replaces standard textbook advice with field-proven troubleshooting workflows.

Part 1: Diagnostic Triage (Start Here)[1]

Before attempting recrystallization, characterize your crude material.[1] Match your observation to the "Ticket" below.

ObservationProbable ImpurityRoot CauseRecommended Action
Pink / Red / Brown Color Oxidized 4-ethylanilineIncomplete reaction or poor washing.[1]See Ticket #101 (Acid Wash)
Oily / Sticky Solid Mixed impurities (Eutectic)Residual solvent or high impurity load preventing lattice formation.[1]See Ticket #104 (Solvent Swap)
New Doublets in NMR (6.0-6.5 ppm) Acrylamide derivativeElimination Reaction . Workup was too basic or too hot.See Ticket #103 (Rescue)
Sharp Acidic Smell 2-Chloropropionic acidHydrolysis of acid chloride starting material.[1]See Ticket #102 (Base Wash)
Part 2: The Purification Protocol (Standard Operating Procedure)

Do not skip the extraction phase. Recrystallization cannot easily remove large amounts of starting amine or acid.

Phase A: Liquid-Liquid Extraction (The "Clean-Up")

Target: Removal of unreacted 4-ethylaniline and 2-chloropropionic acid.[1]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid ethers if possible (peroxide risk).[1]

  • Acid Wash (Critical for Color): Wash organic layer with 1M HCl (2x).[1]

    • Mechanism:[1][2][3] Converts lipophilic 4-ethylaniline into the water-soluble hydrochloride salt.[1]

    • Check: Aqueous layer should be acidic.[1]

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).[1]

    • Warning:DO NOT use NaOH. Strong bases can trigger elimination of HCl from your product, forming the acrylamide impurity [1].

    • Mechanism:[1][2][3] Neutralizes 2-chloropropionic acid into the sodium salt.[1]

  • Drying: Dry over MgSO₄, filter, and evaporate below 40°C.

Phase B: Recrystallization (The "Polish")

Target: Removal of non-ionic organic impurities (dimers, oligomers).[1]

  • Primary Solvent System: Toluene/Hexane or EtOAc/Heptane .[1]

    • Why? Alpha-haloamides often decompose in hot alcohols (ethanol/methanol) due to solvolysis (forming the ether) if refluxed too long [2].[1] Non-protic solvents are safer.[1]

  • Protocol:

    • Suspend solid in minimum Toluene at 60-70°C.

    • Add Hexane/Heptane dropwise until turbidity persists.[1]

    • Cool slowly to Room Temp, then 4°C.

Part 3: Troubleshooting Guides (Q&A)
Ticket #101: "My product turned pink after drying. How do I fix it?"

Diagnosis: Trace 4-ethylaniline oxidation.[1] Anilines are notorious for "pinking" even at <0.1% levels.[1] Resolution:

  • Redissolve the solid in EtOAc.[3][4]

  • Perform a rigorous wash with 2M HCl (stronger acid ensures complete protonation).[1]

  • Activated Carbon Treatment: Before drying the organic layer, add Activated Charcoal (5 wt%), stir for 15 mins, and filter through a Celite pad.[1]

    • Why? Carbon adsorbs the high-molecular-weight colored oxidation polymers that acid washing misses [3].[1]

Ticket #103: "I see 'extra' doublets in the alkene region (approx 5.5 - 6.5 ppm). Is this a rotamer?"

Diagnosis: No. This is likely the elimination product (N-(4-ethylphenyl)acrylamide).[1] Mechanism:


Cause:  You likely used NaOH during the workup or heated the recrystallization solvent above 80°C.
Resolution: [1]
  • This impurity is difficult to separate by crystallization as it co-crystallizes.[1]

  • Flash Chromatography is required: Silica gel, 10-30% EtOAc in Hexane.[1] The acrylamide is usually less polar than the chloro-amide.

Ticket #104: "The solid won't crystallize; it just oils out."

Diagnosis: "Oiling out" occurs when the melting point of the impure mixture is lower than the boiling point of the solvent. Resolution:

  • Seed Crystal: If you have any pure material, add a speck at room temperature.[1]

  • Scratching: Use a glass rod to scratch the inner wall of the flask (induces nucleation).

  • Solvent Switch: Switch to Methylcyclohexane (MCH).[1] It has a higher boiling point than hexane but poor solubility for the amide at RT, often forcing better crystals than hexane [4].

Part 4: Visualizing the Logic

The following diagram illustrates the decision matrix for purifying this specific alpha-haloamide.

PurificationStrategy Crude Crude Reaction Mixture (Amide + Aniline + Acid) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash: 1M HCl (Removes Aniline) Dissolve->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Dry Dry & Evaporate (< 40°C) BaseWash->Dry CheckColor Check Appearance: Is it Pink/Brown? Dry->CheckColor CarbonTreat Activated Carbon Treatment CheckColor->CarbonTreat Yes (Oxidation) CheckNMR Check H-NMR: Alkene Doublets? CheckColor->CheckNMR No (White/Off-white) CarbonTreat->CheckNMR Recryst Recrystallization (Toluene/Hexane) CheckNMR->Recryst No (Clean) Column Flash Chromatography (Silica) CheckNMR->Column Yes (Elimination Impurity) Final Pure 2-chloro-N-(4-ethylphenyl)propanamide Recryst->Final Column->Final

Caption: Purification decision tree highlighting the critical divergence points for oxidation (color) and elimination (chemical structure) impurities.

References
  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing E2 elimination mechanisms in alpha-halo carbonyls).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for amide purification and decolorization).

  • Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Strategies for oiling-out and solvent selection).

Sources

Validation & Comparative

Validating Synthetic Pathways for N-Aryl-2-Chloropropanamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scalability vs. Precision Trade-off

N-aryl-2-chloropropanamides are critical electrophilic intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Their utility lies in the labile


-chloro moiety, which serves as a handle for nucleophilic substitution to introduce complex pharmacophores.

This guide objectively compares the two dominant synthetic methodologies: Acyl Chloride Activation (Method A) and Direct Carodiimide Coupling (Method B) .

  • Method A (Recommended for Scale): Utilizes 2-chloropropanoyl chloride under Schotten-Baumann conditions. It offers superior atom economy and cost-efficiency but requires strict temperature control to prevent racemization via ketene intermediates.

  • Method B (Alternative for Sensitive Substrates): Utilizes carbodiimide (EDC/DCC) or onium (HATU) coupling. It is milder and avoids HCl generation but suffers from poor atom economy and difficult purification of urea byproducts.

Mechanistic Analysis: The Racemization Trap

The synthesis of


-haloamides is not merely a functional group transformation; it is a stereochemical challenge. When using chiral starting materials (e.g., derived from L-lactic acid), the integrity of the chiral center at the C2 position is jeopardized by the acidity of the 

-proton.
The Ketene Pathway (Critical Failure Mode)

In the presence of strong organic bases (e.g., Triethylamine) and elevated temperatures, 2-chloropropanoyl chloride undergoes E2 elimination to form methylketene . Subsequent nucleophilic attack by the aniline on the planar ketene restores the amide bond but destroys stereochemistry, yielding a racemic product.

Diagram 1: Mechanistic Bifurcation & Racemization Risk

ReactionMechanism cluster_inputs Reactants cluster_pathways Competing Pathways AcidChloride 2-Chloropropanoyl Chloride Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral Path A: Nucleophilic Attack (Kinetic Control < 0°C) Ketene Methylketene (Planar Intermediate) AcidChloride->Ketene Path B: E1cB/E2 Elimination (Excess Base / Heat) Aniline Aniline (Nucleophile) Aniline->Tetrahedral Racemic Racemic Mixture (50% R / 50% S) Aniline->Racemic Product N-Aryl-2-chloropropanamide Tetrahedral->Product -HCl Ketene->Racemic Non-stereoselective Amine Attack

Caption: Path A (Green) maintains stereochemical integrity via direct displacement. Path B (Red) leads to racemization via the planar methylketene intermediate.

Comparative Performance Analysis

The following data aggregates performance metrics from standard bench-scale syntheses (10–50 mmol scale).

MetricMethod A: Acid Chloride (Schotten-Baumann) Method B: Coupling Agent (EDC/HOBt)
Yield 85 – 92% 65 – 75%
Atom Economy High (Byproduct: HCl/Salt)Low (Byproduct: Urea + HOBt)
Reaction Time < 2 Hours12 – 24 Hours
Purification Recrystallization (Simple)Column Chromatography (Often required)
Racemization Risk Moderate (High if T > 0°C)Low (Neutral conditions)
Cost (Reagents) Low ($)High (

$)
Scalability Excellent (Kg scale feasible)Poor (Cost/Waste prohibitive)

Expert Insight: While Method B appears attractive for its mildness, the formation of stubborn urea byproducts (e.g., DCU) often complicates purification, requiring chromatography that is impractical at scale. Method A, when controlled, allows the product to precipitate directly from the biphasic mixture.

Validated Experimental Protocols

Protocol A: Optimized Schotten-Baumann Synthesis (Recommended)

Rationale: The biphasic system uses an inorganic base (K2CO3 or NaOH) in the aqueous phase to scavenge HCl. This prevents the organic phase from becoming highly basic, thereby suppressing the ketene formation pathway.

Reagents:

  • Aniline (10 mmol)[1]

  • 2-Chloropropanoyl chloride (11 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Sat. aq. Sodium Bicarbonate or 10% NaOH (20 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve aniline in DCM in a round-bottom flask. Add the aqueous basic solution.[2]

  • Cooling (Critical): Cool the biphasic mixture to 0°C using an ice bath. Vigorous stirring is essential to maximize interfacial surface area.

  • Addition: Add 2-chloropropanoyl chloride dropwise over 30 minutes. Do not allow temperature to rise above 5°C.

  • Reaction: Allow to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.

  • Isolation: Dry over MgSO4, concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if necessary.

Diagram 2: Experimental Workflow & Validation

Workflow cluster_validation Quality Control (QC) Start Start: Aniline + DCM + Aqueous Base Cool Cool to 0°C (Suppress Ketene) Start->Cool Add Dropwise Addition of Acid Chloride Cool->Add React Stir 1h @ 0°C Add->React PhaseSep Phase Separation (Remove Salts) React->PhaseSep Wash Acid Wash (1M HCl) Remove unreacted Aniline PhaseSep->Wash Dry Concentrate & Recrystallize Wash->Dry NMR 1H NMR (Check Alpha-H splitting) Dry->NMR HPLC Chiral HPLC (Check ER/Racemization) Dry->HPLC

Caption: Optimized workflow emphasizing temperature control and rigorous QC checkpoints.

Validation & Troubleshooting

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

1H NMR Validation
  • Diagnostic Signal: The methine proton (

    
    -H) typically appears as a quartet (or multiplet) around 4.5 – 4.7 ppm .
    
  • Impurity Flag: If ketene dimerization occurs, signals for cyclic dimers (cyclobutane-1,3-diones) may appear.

  • Amide Proton: A broad singlet around 8.0 – 10.0 ppm confirms amide formation.

Chiral HPLC (For Enantiopure Targets)

If starting from L-2-chloropropanoyl chloride (derived from L-alanine or L-lactic acid), use a chiral stationary phase (e.g., Chiralcel OD-H).

  • Acceptance Criteria: Enantiomeric Ratio (ER) > 98:2.

  • Failure Mode: A 50:50 ratio indicates complete racemization via the ketene intermediate (see Diagram 1).

Green Chemistry Metrics
  • E-Factor: Method A typically yields an E-factor of ~5-8 (mostly water/salt waste). Method B often exceeds 20 due to high molecular weight coupling reagents and chromatography solvents.

References

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature. [Link]

  • Tidwell, T. T. (2005). Ketenes II. John Wiley & Sons.
  • Cotarca, L., et al. (2022). Racemization through the ketene intermediate in acyl chloride coupling. ChemSusChem.[3] [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-chloro-N-(4-ethylphenyl)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-N-(4-ethylphenyl)propanamide, a compound that, due to its chlorinated and amide functionalities, requires careful handling and adherence to specific disposal procedures. As laboratory professionals, it is our collective responsibility to ensure that our scientific pursuits do not come at the cost of personal or environmental well-being.[1][2]

This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards. We will delve into the rationale behind each step, fostering a deeper understanding of the principles of chemical waste management.

Immediate Safety and Hazard Assessment

Key Inferred Hazards:

  • Toxicity: Likely harmful if ingested.[3][7]

  • Irritation: Potential for skin and serious eye irritation.[3][4]

  • Environmental: Halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[5]

  • Combustion Byproducts: When heated to decomposition, chlorinated compounds can emit toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[8]

Given these potential hazards, all handling and disposal operations must be conducted within a certified laboratory chemical fume hood.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[1][9] The following PPE is required for the handling and disposal of 2-chloro-N-(4-ethylphenyl)propanamide:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standard.Protects against splashes and potential eye irritation.[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use.Prevents skin contact and absorption.[6][10]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled within a functioning chemical fume hood.A fume hood provides adequate ventilation to control exposure to vapors or dusts.[6]

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

Waste Segregation and Containment: A Critical Step

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal.[1][11] 2-chloro-N-(4-ethylphenyl)propanamide waste must be classified and handled as halogenated organic waste .

Step-by-Step Segregation and Containment Protocol:

  • Designate a Waste Container: Obtain a clearly labeled, leak-proof, and chemically compatible waste container. Polyethylene containers are often a suitable choice.[6] The container must be labeled "HAZARDOUS WASTE" and clearly identify the contents, including the full chemical name: "Waste 2-chloro-N-(4-ethylphenyl)propanamide".[12]

  • Solid Waste:

    • Carefully sweep up any solid 2-chloro-N-(4-ethylphenyl)propanamide waste using appropriate tools.[3]

    • Place the solid waste, along with any contaminated disposable materials (e.g., weighing paper, gloves), into the designated hazardous waste container.

  • Liquid Waste (Solutions):

    • If 2-chloro-N-(4-ethylphenyl)propanamide is in a solvent, it must be collected as liquid hazardous waste.

    • Segregate halogenated organic solvent waste from non-halogenated solvent waste.[12] This is crucial for proper and cost-effective disposal.

    • Pour the waste solution into a designated "Halogenated Organic Liquid Waste" container.

    • Crucially, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. [6][12]

  • Empty Containers:

    • Empty containers that held 2-chloro-N-(4-ethylphenyl)propanamide must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]

    • The rinsate must be collected and disposed of as halogenated organic liquid waste.[11]

    • After triple-rinsing, the container can be defaced of its original label and disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.[11]

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.[5]

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.[11]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Pathway: Ensuring Regulatory Compliance

The disposal of 2-chloro-N-(4-ethylphenyl)propanamide waste is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1] This chemical waste must be disposed of through a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Waste Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: 2-chloro-N-(4-ethylphenyl)propanamide B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C D Contain in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposition: Likely Incineration H->I

Caption: Decision workflow for the proper disposal of 2-chloro-N-(4-ethylphenyl)propanamide.

The most common and environmentally sound method for the disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[13] This process ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment. The combustion of chlorinated materials can produce hazardous byproducts like hydrochloric acid, which must be neutralized by scrubbers in the incinerator's exhaust system.[14] Landfilling of this type of waste is generally prohibited unless it has been treated to meet specific EPA standards.[15]

Waste Minimization: A Proactive Approach

In line with the principles of green chemistry, laboratories should always strive to minimize waste generation.[2] Consider the following strategies:

  • Source Reduction: Purchase and use the smallest quantity of the chemical necessary for your experiments.[16]

  • Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicate or unnecessary chemicals.[11][16]

  • Process Modification: Where possible, modify experimental procedures to reduce the volume of waste generated.[11]

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-chloro-N-(4-ethylphenyl)propanamide, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • CSIR IIP. Laboratory Chemical Waste Management. Retrieved from [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Hubergroup. (2022, July 28). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA's Guide for Industrial Waste Management: Introduction. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChemLite. 2-chloro-n-(4-ethylphenyl)propanamide (C11H14ClNO). Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. 7.2 Organic Solvents. Retrieved from [Link]

  • LookChem. Propanamide, 2-chloro-N-(4-methylphenyl)-, (S). Retrieved from [Link]

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. Retrieved from [Link]

  • Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • U.S. Government Publishing Office. (2000, November 8). 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. Retrieved from [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-chloro-N-(4-ethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis & Mechanism

The "Why" Behind the Protocol

2-chloro-N-(4-ethylphenyl)propanamide is not a generic "white powder." It is a functionalized


-chloroamide. To handle this safely, you must understand its reactivity profile:
  • Alkylating Potential (The Core Hazard): The chlorine atom at the

    
    -position (adjacent to the carbonyl) is a good leaving group. This makes the molecule an alkylating agent . It can react with nucleophilic residues (cysteine, lysine) on biological proteins.
    
    • Consequence: High potential for skin sensitization (allergic contact dermatitis) and irreversible eye damage.

  • Lipophilicity: The 4-ethylphenyl moiety increases the molecule's solubility in lipids.

    • Consequence: If the dust settles on your skin, it can partition through the stratum corneum more effectively than simple chloroacetamide, increasing systemic absorption risks.

  • Physical State: Typically a solid/powder.

    • Consequence: The primary vector of exposure is inhalation of fugitive dust during weighing and dermal absorption from contaminated surfaces.

Hierarchy of Controls & PPE Matrix

Personal Protective Equipment (PPE) is your last line of defense. Engineering controls (Fume Hood) are primary.

Engineering Controls (Mandatory)
  • Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary: HEPA-filtered balance enclosure if weighing outside a hood is unavoidable (strongly discouraged).

Personal Protective Equipment (PPE) Selection Matrix
Protection ZoneStandard Operation (mg scale)High-Risk Operation (g scale / Stock Solutions)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield) liner under NitrileNitrile provides physical barrier; Laminate prevents permeation of halogenated organics.
Respiratory Fume Hood (No respirator needed if sash is proper)N95 or P100 (If hood work is impossible)Prevents inhalation of sensitizing dusts.
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesSafety glasses do not seal against floating dust or splashes.
Body Lab Coat (Polyester/Cotton blend) + Long sleevesTyvek® Sleeve Covers or Disposable GownPrevents dust accumulation on fabric cuffs which then rubs against wrists.

Decision Logic: PPE Selection

Visualizing the decision process based on physical state and quantity.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Quant_S Quantity? Solid->Quant_S Solvent Solvent Type? Liquid->Solvent Low_S < 100 mg Quant_S->Low_S High_S > 100 mg Quant_S->High_S PPE_S1 Double Nitrile Standard Goggles Fume Hood Low_S->PPE_S1 PPE_S2 Double Nitrile Tyvek Sleeves Closed Balance High_S->PPE_S2 Volatile Volatile (DCM/Ether) Solvent->Volatile Stable Stable (DMSO/Water) Solvent->Stable PPE_L1 Laminate Gloves (Silver Shield) Face Shield Volatile->PPE_L1 PPE_L2 Double Nitrile Splash Goggles Stable->PPE_L2

Figure 1: PPE Selection Logic based on physical state and solvent carrier volatility.

Operational Protocol: Safe Weighing & Handling

Objective: Transfer solid 2-chloro-N-(4-ethylphenyl)propanamide without generating fugitive dust.

Step 1: Preparation
  • Don PPE: Put on inner nitrile gloves, lab coat, then outer nitrile gloves. Ensure coat cuffs are tucked under the outer glove.

  • Static Check: Use an anti-static gun or wipe on the spatula and weighing boat. Why? Amide powders are often static-prone and will "jump" off the spatula, contaminating the bench.

  • Setup: Place a secondary containment tray (spill tray) inside the fume hood. All work happens inside this tray.

Step 2: The Weighing Procedure
  • Open the vial only inside the hood.

  • Tare the weighing boat.

  • Transfer solid using a clean spatula.

    • Technique: Do not dump.[1][2] Tap the spatula gently.

  • Cap immediately: Close the stock vial before doing anything else.

  • Solubilize (Recommended): If possible, add your solvent (e.g., DMSO, Methanol) to the weighing boat or vial before removing it from the hood. Handling a solution is safer than handling a loose powder.

Step 3: Decontamination (The Self-Validating Step)

How do you know you are safe? You validate the workspace.[3]

  • Wipe Down: Use a paper towel soaked in 5% surfactant (soap) solution to wipe the balance and tray.

  • Glove Removal:

    • Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

    • Inspect inner gloves for tears.[4]

    • Wash hands immediately after leaving the lab.

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow the powder away.

  • Wet Wipe Method: Cover the powder with a paper towel dampened with a compatible solvent (e.g., Ethanol or soapy water) to prevent dust generation.

  • Scoop: Scoop up the wet towel and powder together.

  • Dispose: Place in a wide-mouth hazardous waste jar labeled "Halogenated Organic Solid."

Waste Disposal Streams
Waste TypeClassificationDisposal Container
Solid Waste Hazardous, Organic, HalogenatedClear jar, double-bagged
Liquid Waste Halogenated Organic SolventRed safety can (or site specific)
Contaminated Sharps Hazardous SharpsPuncture-proof sharps container
Empty Vials Triple Rinse -> Glass WasteRinse with Acetone/Ethanol into liquid waste first

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. (Chapter 6: Working with Chemicals). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.